1-Boc-4-(6-chloropyridazin-3-yl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXODQAAOQHDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620221 | |
| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492431-11-5 | |
| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, a valuable intermediate in medicinal chemistry. This document outlines the requisite starting materials, a detailed experimental protocol, and the expected analytical data for the synthesized compound.
Overview of the Synthesis Pathway
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 3,6-dichloropyridazine with 1-Boc-piperazine. The reaction is typically facilitated by a base in a suitable solvent.
Below is a diagram illustrating the logical workflow of the synthesis.
Caption: Logical workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | 65-69 |
| 1-Boc-piperazine | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | 43-47 |
Table 2: Synthesis Reaction and Product Characterization
| Parameter | Value |
| Product Name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate |
| CAS Number | 492431-11-5 |
| Molecular Formula | C₁₃H₁₉ClN₄O₂ |
| Molecular Weight ( g/mol ) | 298.77 |
| Appearance | Off-white solid[1] |
| Yield | 88%[1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.00 (d, J = 9.6 Hz, 1H), 6.67 (d, J = 9.6 Hz, 1H), 3.47-3.26 (m, 8H), 1.25 (s, 9H)[1] |
| Mass Spectrometry (ESI) | m/z: 299.0 [M + H]⁺[1] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
3.1. Synthesis of tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate [1]
Materials:
-
3,6-Dichloropyridazine (57.3 g, 385 mmol)
-
N-Boc-piperazine (71.6 g, 385 mmol)
-
N,N-Diisopropylethylamine (66.9 mL, 385 mmol)
-
1,4-Dioxane (250 mL)
-
Ethyl acetate
-
10% Citric acid solution
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 3,6-dichloropyridazine (57.3 g, 385 mmol) and N-Boc-piperazine (71.6 g, 385 mmol) in 1,4-dioxane (250 mL).
-
Add N,N-diisopropylethylamine (66.9 mL, 385 mmol) to the mixture.
-
Stir the reaction mixture at 80 °C overnight.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Dissolve the concentrated residue in ethyl acetate (3 L).
-
Wash the organic layer sequentially with 10% citric acid solution, water, and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate to yield tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate as an off-white solid (101 g, 88% yield).
Synthesis Pathway Diagram
The chemical transformation is depicted in the following reaction scheme.
Caption: Reaction scheme for the synthesis of this compound.
References
Technical Guide: Physicochemical Properties and Synthetic Utility of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Physicochemical Properties
1-Boc-4-(6-chloropyridazin-3-yl)piperazine, with the CAS Number 492431-11-5, is an off-white to light brown solid.[1] Its chemical structure is confirmed by spectroscopic data. The Boc-protecting group makes it a stable intermediate for further chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClN₄O₂ | - |
| Molecular Weight | 298.77 g/mol | Calculated |
| Appearance | Off-white to light brown solid | [1] |
| CAS Number | 492431-11-5 | [2] |
| 1H NMR (400 MHz, CDCl₃) | δ 1.25 (s, 9H), 3.26-3.47 (m, 8H), 6.67 (d, J=9.6 Hz, 1H), 7.00 (d, J=9.6 Hz, 1H) | [2] |
| Mass Spectrum (ESI) | m/z: 299.0 [M+H]⁺ | [2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Synthesis Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[2]
Reactants:
-
3,6-dichloropyridazine
-
1-Boc-piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane (solvent)
Procedure:
-
To a solution of 3,6-dichloropyridazine and 1-Boc-piperazine in 1,4-dioxane, N,N-diisopropylethylamine is added.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80°C) overnight.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with aqueous citric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent like ethyl acetate to yield tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate as an off-white solid.[2]
Experimental Protocols for Physicochemical Properties
For properties where experimental data is not available, the following standard protocols can be employed.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a useful indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Vials or test tubes
-
Analytical balance
-
Vortex mixer or shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged or filtered to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed and diluted with a suitable solvent.
-
The concentration of the compound in the diluted solution is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is calculated based on the concentration and the dilution factor.
Role in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. The piperazine and chloropyridazine moieties are common scaffolds in compounds targeting protein kinases due to their ability to form key interactions within the ATP-binding pocket of these enzymes.
A prominent example of a drug class synthesized from similar building blocks is the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib.[3][4][5] These drugs are used in the treatment of certain types of breast cancer.[5]
The CDK4/6 Signaling Pathway in Cancer
The CDK4/6 pathway plays a crucial role in cell cycle progression. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
Pathway Description:
-
Mitogenic Signals: Growth factors bind to their receptors on the cell surface, initiating a signaling cascade.
-
Cyclin D Synthesis: This cascade leads to the synthesis of Cyclin D.
-
CDK4/6 Activation: Cyclin D binds to and activates CDK4 and CDK6.
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).
-
E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor.
-
Gene Transcription: E2F then translocates to the nucleus and initiates the transcription of genes required for the G1 to S phase transition of the cell cycle, leading to DNA replication and cell division.[3]
CDK4/6 inhibitors, synthesized using intermediates like this compound, block the phosphorylation of Rb, thereby preventing the release of E2F and halting the cell cycle in the G1 phase.[3] This mechanism of action is the basis for their anti-proliferative effects in cancer cells.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of targeted therapies. While a complete experimental physicochemical profile is not currently documented in publicly accessible literature, its known properties and established synthetic routes make it a valuable tool for medicinal chemists. Its utility in the synthesis of kinase inhibitors, particularly those targeting the CDK4/6 pathway, highlights its importance in the ongoing efforts to develop novel anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers working with this compound and in the broader field of kinase inhibitor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(6-CHLORO-PYRIDAZIN-3-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 492431-11-5 [chemicalbook.com]
- 3. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a proposed synthetic protocol, and potential applications. The synthesis is based on the well-established nucleophilic aromatic substitution (SNAr) mechanism. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its presence can enhance aqueous solubility, bioavailability, and target affinity.[1] When coupled with a pyridazine ring, another important pharmacophore known for its diverse biological activities, the resulting molecule becomes a valuable building block for creating novel therapeutic agents.
This guide focuses on the N-Boc protected derivative, 1-Boc-4-(6-chloropyridazin-3-yl)piperazine. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen of the piperazine ring, making this compound a key intermediate for further chemical elaboration.
Chemical Structure and Properties
IUPAC Name: tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
Chemical Structure:
(Image generated for illustrative purposes)
Table 1: Physicochemical Data
| Property | Value (Predicted/Actual) | Starting Material: 1-Boc-piperazine | Starting Material: 3,6-Dichloropyridazine |
| CAS Number | Not Assigned | 57260-71-6 | 141-30-0 |
| Molecular Formula | C₁₃H₁₉ClN₄O₂ | C₉H₁₈N₂O₂ | C₄H₂Cl₂N₂ |
| Molecular Weight | 298.77 g/mol | 186.25 g/mol | 148.99 g/mol |
| Appearance | Predicted: White to off-white solid | White crystalline solid | White to light yellow crystalline powder |
| Melting Point | Predicted: >100 °C | 43-47 °C | 65-69 °C |
| Boiling Point | Predicted: >400 °C | 258 °C at 760 mmHg | 236 °C at 760 mmHg |
| Solubility | Soluble in organic solvents (DCM, Chloroform, DMSO) | Soluble in organic solvents | Soluble in organic solvents |
Note: Properties for the title compound are predicted based on its structure and data from similar compounds. Properties for starting materials are from established sources.
Proposed Synthesis and Experimental Protocol
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the secondary amine of 1-Boc-piperazine acts as the nucleophile, attacking the electron-deficient carbon of the 3,6-dichloropyridazine ring. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl byproduct.
Reaction Scheme:
3,6-Dichloropyridazine + 1-Boc-piperazine → this compound
Detailed Experimental Protocol:
Objective: To synthesize tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate.
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
1-Boc-piperazine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per gram of dichloropyridazine).
-
Addition of Reagents: Add 1-Boc-piperazine (1.1 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. If a solid precipitate (inorganic salts) is present, filter the mixture. c. Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. d. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove the solvent and residual salts. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound as a solid.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3,6-Dichloropyridazine is a hazardous substance; handle with care.
-
DMF is a reproductive toxin; avoid inhalation and skin contact.
Diagrams and Workflows
Synthetic Pathway:
Caption: Synthetic route to the title compound via SNAr reaction.
General Experimental Workflow:
Caption: A typical workflow for synthesis and purification.
Applications in Drug Discovery and Development
This compound is a versatile intermediate for the synthesis of more complex molecules for drug discovery. The remaining chlorine atom on the pyridazine ring can be displaced by another nucleophile in a subsequent SNAr reaction, or it can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The Boc-protecting group can be easily removed under acidic conditions to free the piperazine nitrogen for further derivatization, such as amidation or reductive amination.
This scaffold is of significant interest for developing inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. The piperazine-pyridazine core can effectively position substituents to interact with the ATP-binding site of kinases. Additionally, compounds containing this core structure are explored for their potential as CNS agents, antivirals, and anti-inflammatory drugs.[4][5] The structural features of this molecule provide a foundation for creating libraries of compounds for high-throughput screening and lead optimization campaigns.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
starting materials for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine synthesis
An In-depth Technical Guide on the Synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthesis Route: Nucleophilic Aromatic Substitution
The primary and most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an electron-deficient heteroaromatic compound, 3,6-dichloropyridazine, with a nucleophile, 1-Boc-piperazine. The reaction selectively substitutes one of the chlorine atoms on the pyridazine ring.
The pyridazine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. The reaction typically proceeds under basic conditions, either by using an excess of the piperazine reagent or by adding an external base to neutralize the hydrochloric acid formed as a byproduct.
Starting Material Profiles
A successful synthesis relies on the quality and properties of the starting materials. The table below summarizes the key reactants required for the synthesis of this compound.
| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Heteroaromatic electrophile | |
| 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) | C₉H₁₈N₂O₂ | 186.25 | Nucleophile |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of a synthesis. Below are protocols for the synthesis of the target compound and its key starting material, 1-Boc-piperazine.
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures involving the reaction of substituted pyridazines with piperazine derivatives.[1][2]
Materials:
-
3,6-Dichloropyridazine
-
1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)
-
Potassium carbonate (K₂CO₃)
-
1-Methyl-2-pyrrolidinone (NMP) or Ethanol
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3,6-dichloropyridazine (1.0 eq), 1-Boc-piperazine (1.0 eq), and potassium carbonate (2.0 eq).
-
Add 1-Methyl-2-pyrrolidinone (NMP) to the mixture (approximately 10 mL per gram of 3-chloropyridazine).[2]
-
Heat the reaction mixture to 120 °C and stir for 16 hours.[2]
-
Alternatively, the reaction can be carried out in ethanol at reflux temperature for 4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by vacuum filtration.
-
If no precipitate forms, the mixture can be purified directly by column chromatography on silica gel using a suitable eluent system, such as ethyl acetate/petroleum ether (1:20), to yield the final product, this compound, as a yellow oil.[2]
Protocol 2: Synthesis of 1-Boc-piperazine
1-Boc-piperazine is a crucial starting material that can be synthesized from piperazine.[3]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Water
Procedure:
-
Dissolve piperazine (3.0 eq) in a mixture of methanol and water in a three-necked flask.
-
Stir the solution until the piperazine is completely dissolved.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.[3]
-
Monitor the reaction by Gas Chromatography (GC) to confirm the formation of the product and check for the presence of the di-substituted by-product (1,4-bis-Boc-piperazine).[3]
-
Upon completion, concentrate the reaction solution under reduced pressure to remove the solvents.
-
The crude product can then be purified by distillation under reduced pressure to obtain pure 1-Boc-piperazine.[3]
Quantitative Data Summary
The following table summarizes quantitative data from various synthetic approaches for similar compounds, providing a basis for comparison and optimization.
| Reactants | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-Chloropyridazine, 1-Boc-piperazine | K₂CO₃ | NMP | 120 °C | 16 h | 31% | [2] |
| 3,6-Dichloropyridazine, 1-[3-(trifluoromethyl)phenyl]piperazine | None | Ethanol | Reflux | 4 h | 83% | [1] |
| 3,6-Dichloropyridazine, Piperazine | Excess Piperazine | Ethanol | Reflux | 4 h | ~85-95% | [4] |
| Piperazine, Di-tert-butyl dicarbonate | None | Methanol/Water | Room Temp | 2 h | 98.6% | [3] |
Visualizing the Synthesis
Diagrams of the reaction pathways provide a clear visual guide to the chemical transformations.
Caption: Main synthetic route to this compound.
Caption: Synthesis of the starting material, 1-Boc-piperazine.
References
The Versatile Building Block: A Technical Guide to 1-Boc-4-(6-chloropyridazin-3-yl)piperazine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The strategic design of these inhibitors often relies on the use of versatile chemical scaffolds that can be readily modified to achieve high potency and selectivity. One such scaffold of growing importance is 1-Boc-4-(6-chloropyridazin-3-yl)piperazine. This technical guide provides an in-depth overview of its application as a building block in the synthesis of kinase inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a bifunctional molecule that combines the key structural features of a piperazine ring and a chloropyridazine moiety. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine allows for controlled, stepwise reactions, making it an ideal starting material for creating diverse libraries of compounds. The chloropyridazine ring serves as a versatile anchor for introducing various substituents, often through nucleophilic substitution or cross-coupling reactions, to explore the chemical space around a target kinase.
Synthesis of this compound
The synthesis of the title compound is a straightforward procedure involving the nucleophilic substitution of 3,6-dichloropyridazine with N-Boc-piperazine.
Experimental Protocol:
To a solution of 3,6-dichloropyridazine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or ethanol, N-Boc-piperazine (1.0-1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) are added. The reaction mixture is heated to 80-100 °C and stirred overnight. After completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with an acidic solution (e.g., 10% citric acid), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Application in the Synthesis of Kinase Inhibitors
The 6-chloropyridazin-3-yl-piperazine core is a key pharmacophore in a number of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and Tec family kinase (e.g., ITK, BTK) signaling pathways. The chlorine atom on the pyridazine ring is readily displaced by various nucleophiles or can participate in cross-coupling reactions, allowing for the introduction of diverse chemical moieties to optimize binding affinity and selectivity.
Synthesis of 3-oxo-2,3-dihydropyridazine Derivatives as ITK Inhibitors
Derivatives of 3-oxo-2,3-dihydropyridazine have been investigated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cells. While not using this compound directly, the synthesis of these inhibitors often starts with a similar chloropyridazine core, demonstrating a relevant synthetic strategy. A common synthetic route involves a nucleophilic substitution followed by a Suzuki-Miyaura coupling.
General Synthetic Workflow:
Experimental Protocols:
-
Boc-Deprotection: The Boc-protected piperazine derivative is dissolved in a solvent like dichloromethane (DCM) and treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. The reaction is typically stirred at room temperature for a few hours. After completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected piperazine salt.
-
Nucleophilic Substitution: The deprotected piperazine is reacted with a chloropyridazine derivative (e.g., 4-bromo-6-chloropyridazin-3(2H)-one) in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as DIPEA at room temperature.
-
Suzuki-Miyaura Coupling: The resulting intermediate is then coupled with a desired boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a solvent system like 1,4-dioxane and water. The reaction is heated to around 100 °C until completion.
Quantitative Data for Representative ITK Inhibitors:
| Compound | ITK IC₅₀ (µM) | BTK IC₅₀ (µM) | Cytotoxicity (Jurkat cells) IC₅₀ (µM) |
| 9 | 0.87 | >50 | 37.61 |
| 22 | 0.19 | Partial Inhibition | 11.17 |
| 23 | N/A | N/A | 5.15 |
Data sourced from a study on 3-oxo-2,3-dihydropyridazine derivatives.[1]
Synthesis of Imidazo[1,2-b]pyridazine Derivatives as PI3K/mTOR Dual Inhibitors
The imidazo[1,2-b]pyridazine scaffold is another important core structure for developing kinase inhibitors, particularly dual inhibitors of PI3K and mTOR. The synthesis of these compounds often involves building the imidazo[1,2-b]pyridazine core first, followed by functionalization. A key step can be the introduction of a piperazine moiety to a chlorinated precursor.
Quantitative Data for a Representative PI3K/mTOR Inhibitor:
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 42 | 0.06 | 3.12 |
Data from a study on Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives.[2]
Signaling Pathways
ITK Signaling Pathway
ITK plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR activation, ITK is activated and phosphorylates phospholipase C-gamma 1 (PLCγ1), leading to downstream signaling events that are essential for T-cell activation and proliferation. Inhibiting ITK can therefore modulate T-cell responses, which is a therapeutic strategy for autoimmune diseases and T-cell malignancies.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many cancers.[3] PI3K, upon activation by growth factor receptors, phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), leading to protein synthesis and cell growth. Dual inhibitors targeting both PI3K and mTOR can provide a more comprehensive blockade of this critical cancer-promoting pathway.
Conclusion
This compound and its related analogues are valuable and versatile building blocks for the synthesis of novel kinase inhibitors. The presence of a protected piperazine and a reactive chloropyridazine allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective inhibitors for key targets in oncology and immunology. The synthetic routes are generally robust and amenable to the creation of diverse chemical libraries. Further exploration of this scaffold is likely to yield a new generation of targeted therapeutics.
References
The Emergence of Pyridazinyl-Piperazine Derivatives as Targeted Kinase Inhibitors in Oncology
An In-depth Technical Guide on the Mechanism of Action, Quantitative Analysis, and Experimental Evaluation of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine Derivatives as Anticancer Agents.
Introduction
The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile starting point for the development of potent and selective kinase inhibitors. Derivatives from this class have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell cycle regulation and proliferation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the field of oncology. The primary focus will be on the role of these derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.
Core Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for anticancer agents derived from the pyridazinyl-piperazine scaffold is the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases.[1] Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrate proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.
Specifically, derivatives based on the 3,6-disubstituted pyridazine core, synthesized from precursors like this compound, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][3][4] CDK2, when complexed with its regulatory subunit Cyclin E or Cyclin A, plays a pivotal role in orchestrating the G1 to S phase transition of the cell cycle. By occupying the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), thereby halting the cell cycle and preventing cancer cell proliferation.[2][4]
The downstream effects of CDK2 inhibition by these compounds include:
-
Cell Cycle Arrest: Inhibition of CDK2 activity leads to an accumulation of cells in the G1 or G2/M phases of the cell cycle, preventing entry into the DNA synthesis (S) phase.[2][4]
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.[2][4]
The general workflow for the synthesis and evaluation of these compounds is depicted below.
Quantitative Data Presentation
The antiproliferative activity of a series of 3,6-disubstituted pyridazine derivatives (compounds 11a-r ) was evaluated against three human cancer cell lines: T-47D (hormone-dependent breast cancer), MDA-MB-231 (triple-negative breast cancer), and SKOV-3 (ovarian cancer). The results are presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.[2][3]
| Compound | R¹ Substituent | R² Substituent | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | SKOV-3 IC₅₀ (µM) |
| 11a | Phenyl | Morpholine | 2.05 ± 0.07 | 4.31 ± 0.14 | >50 |
| 11b | 4-Fluorophenyl | Morpholine | 1.57 ± 0.05 | 3.99 ± 0.13 | >50 |
| 11c | 4-Chlorophenyl | Morpholine | 2.16 ± 0.07 | 4.11 ± 0.13 | >50 |
| 11d | 4-Bromophenyl | Morpholine | 2.98 ± 0.10 | 5.34 ± 0.17 | >50 |
| 11e | 4-Nitrophenyl | Morpholine | 1.88 ± 0.06 | 2.01 ± 0.07 | >50 |
| 11f | 4-Methylphenyl | Morpholine | 3.11 ± 0.10 | 6.78 ± 0.22 | >50 |
| 11g | 4-Methoxyphenyl | Morpholine | 4.51 ± 0.15 | 8.99 ± 0.29 | >50 |
| 11h | 3,4-Dimethoxyphenyl | Morpholine | 1.99 ± 0.06 | 2.13 ± 0.07 | >50 |
| 11i | Pyridin-4-yl | Morpholine | 3.01 ± 0.10 | 4.98 ± 0.16 | >50 |
| 11j | Phenyl | Piperidine | 10.11 ± 0.33 | 15.61 ± 0.50 | >50 |
| 11k | Phenyl | N-Methylpiperazine | 14.32 ± 0.46 | 21.09 ± 0.68 | >50 |
| 11l | Phenyl | 4-(Tetrahydropyran-4-yl)piperazine | 1.01 ± 0.03 | 1.51 ± 0.05 | >50 |
| 11m | Methyl | 4-(Tetrahydropyran-4-yl)piperazine | 0.43 ± 0.01 | 0.99 ± 0.03 | >50 |
| 11n | Phenyl | 4-(Pyridin-2-yl)piperazine | 35.90 ± 1.18 | 34.59 ± 1.13 | >50 |
| 11o | Phenyl | 4-(Pyrimidin-2-yl)piperazine | 2.98 ± 0.10 | 4.76 ± 0.15 | >50 |
| 11p | Phenyl | 4-Benzoylpiperazine | 21.33 ± 0.69 | 29.87 ± 0.96 | >50 |
| 11q | Phenyl | 4-Acetylpiperazine | 19.89 ± 0.64 | 25.43 ± 0.82 | >50 |
| 11r | Phenyl | 4-(Ethoxycarbonyl)piperazine | 23.41 ± 0.75 | 31.21 ± 1.00 | >50 |
Data sourced from a study on 3,6-disubstituted pyridazines.[2][3]
The most potent compounds were further evaluated for their ability to inhibit CDK2 kinase activity.
| Compound | CDK2 IC₅₀ (nM) |
| 11e | 151 ± 6.16 |
| 11h | 43.8 ± 1.79 |
| 11l | 55.6 ± 2.27 |
| 11m | 20.1 ± 0.82 |
Data sourced from a study on 3,6-disubstituted pyridazines.[3]
Signaling Pathway Visualization
The primary mechanism of action for the lead compounds involves the inhibition of the CDK2/Cyclin E complex, which is a critical gatekeeper for the G1/S transition in the cell cycle. The following diagram illustrates this signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility.
General Synthesis of 3,6-disubstituted Pyridazine Derivatives
This protocol outlines the synthesis of the final compounds from a 3,6-dichloropyridazine precursor, which itself can be synthesized from maleic anhydride. The this compound is an intermediate in this process where one of the chlorines has been substituted with Boc-piperazine. The second chlorine is then substituted in the final step.
-
Procedure: A mixture of 3,6-dichloropyridazine (1 equivalent) and the appropriate substituted amine (e.g., a piperazine derivative, 1.1 equivalents) in a solvent such as n-butanol is heated to reflux for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization to yield the final 3,6-disubstituted pyridazine derivative.[3]
In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
This assay measures the cytotoxicity of a compound based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours.
-
Cell Fixation: After incubation, cells are fixed by gently adding cold trichloroacetic acid (TCA, 10% w/v) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.[3][5]
In Vitro CDK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK2.
-
Principle: A common method is a radiometric assay that measures the incorporation of radioactive phosphate (from [γ-³³P]ATP) into a substrate protein (e.g., Histone H1) by the kinase.
-
Reaction Mixture: The assay is performed in a reaction buffer containing purified active CDK2/Cyclin E complex, the substrate (Histone H1), [γ-³³P]ATP, and MgCl₂.
-
Inhibitor Addition: Test compounds at various concentrations are pre-incubated with the kinase before the addition of ATP to initiate the reaction.
-
Reaction and Termination: The kinase reaction is allowed to proceed for a set time (e.g., 30 minutes) at 30°C and is then stopped by adding a stop solution (e.g., phosphoric acid).
-
Measurement: The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.[3]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells are treated with the test compound (typically at its IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A eliminates RNA to prevent its staining.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: The cell cycle distribution of treated cells is compared to that of untreated control cells to identify any cell cycle arrest.[2][4]
Conclusion
Derivatives of the this compound scaffold represent a highly promising class of anticancer agents. Their primary mechanism of action involves the targeted inhibition of protein kinases, particularly CDK2, which is fundamental to cancer cell proliferation. This targeted approach leads to cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued research and development of this important class of molecules, with the ultimate goal of translating these scientific findings into novel and effective cancer therapies.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
An In-depth Technical Guide to the Solubility and Stability of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed experimental protocols for determining these critical physicochemical properties, in line with industry standards. Furthermore, it includes visualizations of experimental workflows and a potential biological signaling pathway relevant to molecules of this class.
Core Concepts: Solubility and Stability
Solubility is a critical physicochemical parameter that influences the bioavailability, formulation, and efficacy of a drug substance. It dictates the ease with which a compound dissolves in a solvent to form a homogenous solution. In drug development, both aqueous and organic solvent solubility are of paramount importance for everything from in vitro assays to final dosage form design.
Stability refers to the capacity of a chemical compound to resist chemical change or degradation over time under various environmental conditions, including temperature, humidity, pH, and light. Stability studies are essential for determining a compound's shelf-life, storage conditions, and potential degradation pathways, ensuring its quality, safety, and efficacy.
Data Presentation: Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available information for the target compound and related analogues to provide context.
Table 1: Physicochemical Data for this compound (CAS: 492431-11-5)
| Property | Value | Source & Notes |
| Appearance | Light brown to off-white solid | [1] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |
| Solubility | 0.503 mg/mL; 1.69 µmol/L | Bide Pharmatech Co., Ltd. (Note: This is a calculated value; the solvent and methodology are not specified.)[2] |
Table 2: Qualitative Solubility and Stability of Structurally Related Compounds
| Compound | Solubility Profile | Stability Notes |
| N-Boc-piperazine | Soluble in ethyl acetate, methanol, and water.[3][4][5] | Generally stable, though sensitive to acidic conditions which cleave the Boc group. |
| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Poorly soluble in water; Soluble in dichloromethane, chloroform, and DMSO.[6][7] | Stable under normal storage conditions (2-8°C, protected from air and light).[7] |
| Phenyl Piperazine Derivatives | Varies based on substitution. | Generally less stable than benzyl piperazines in whole blood; storage at room temperature is not recommended.[8] |
| 1-Boc-4-(3-hydroxyphenyl)piperazine | Not specified, but the Boc group is stated to enhance solubility and stability.[9] | Recommended storage at 0-8°C.[9] |
Experimental Protocols
To address the gap in quantitative data, the following sections detail standardized protocols for the systematic evaluation of the solubility and stability of this compound.
Solubility Determination
3.1.1. Thermodynamic (Equilibrium) Solubility in Aqueous Buffer
This protocol determines the saturation solubility of the compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade organic solvent for stock solution (e.g., DMSO)
-
Vials, orbital shaker, centrifuge, HPLC-UV system
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibrate the suspension on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in a suitable organic solvent.
-
3.1.2. Kinetic Solubility in Aqueous Buffer
This high-throughput method is useful for early-stage drug discovery and assesses the solubility of a compound upon precipitation from a DMSO stock solution.
-
Materials:
-
10 mM stock solution of the compound in DMSO
-
PBS, pH 7.4
-
96-well microplate, plate shaker, plate reader (nephelometer or UV-Vis spectrophotometer)
-
-
Procedure:
-
Dispense PBS into the wells of a 96-well plate.
-
Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the PBS to achieve the desired final concentration.
-
Seal and shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of the solution in each well using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility limit.
-
Alternatively, filter the plate and measure the UV absorbance of the filtrate to quantify the concentration of the dissolved compound.
-
3.1.3. Organic Solvent Solubility
This protocol determines the solubility in various organic solvents relevant to synthesis, purification, and formulation.
-
Materials:
-
This compound (solid)
-
A panel of organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetonitrile, DMSO)
-
Vials, analytical balance, magnetic stirrer
-
-
Procedure:
-
Weigh a precise amount of the compound into a vial.
-
Add the selected organic solvent in small, measured increments while stirring.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the known mass of the compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Stability Assessment: Forced Degradation Studies
Forced degradation (stress testing) is conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. These studies are performed according to ICH Q1A(R2) guidelines.
-
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.
-
Determine the percentage of degradation. A target degradation of 5-20% is generally considered optimal for method validation.
-
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for determining the solubility of a compound.
Caption: Workflow for forced degradation stability studies.
Representative Signaling Pathway
Given that pyridazine and piperazine moieties are common scaffolds in kinase inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway where a molecule like this compound, upon deprotection and further modification, could act as a kinase inhibitor.
Caption: Potential role as a kinase inhibitor in a cell signaling cascade.
References
- 1. 1-BOC-4-(6-氯-哒嗪-3-基)哌嗪 CAS#: 492431-11-5 [m.chemicalbook.com]
- 2. CAS:492431-11-5, 1-Boc-4-(6-氯-哒嗪-3-基)哌嗪-毕得医药 [bidepharm.com]
- 3. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 4. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 5. 1-Boc-piperazine, 99% | Fisher Scientific [fishersci.ca]
- 6. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Supplier China | High Purity, Specifications, Safety Data, Price & Bulk Purchase [pipzine-chem.com]
- 7. 1-Boc-4-(6-aminopyridin-3-yl)piperazine | 571188-59-5 - Coompo [coompo.com]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Potential Applications of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine in Neuropharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a heterocyclic molecule that serves as a key intermediate in the synthesis of novel compounds with potential neuropharmacological applications. The core structure, a chloropyridazine moiety linked to a piperazine ring, is a recognized pharmacophore in medicinal chemistry, known to interact with various central nervous system (CNS) targets. This technical guide explores the potential neuropharmacological profile of derivatives of this compound, based on structure-activity relationships of analogous molecules. The primary focus is on the de-protected form, 1-(6-chloropyridazin-3-yl)piperazine, and its potential interactions with adrenergic and serotonergic receptors, as well as its prospective role in analgesia. This document provides a comprehensive overview of the available data on related compounds, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Chloropyridazine-Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in neuropharmacology, present in a wide array of clinically used drugs, including antipsychotics, antidepressants, and anxiolytics. Its ability to be readily substituted at its two nitrogen atoms allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a key component of many biologically active compounds.
The combination of these two moieties in the 1-(6-chloropyridazin-3-yl)piperazine scaffold presents a promising starting point for the development of novel CNS-active agents. The chlorine atom at the 6-position of the pyridazine ring offers a site for further chemical modification, enabling the creation of diverse chemical libraries for screening. The tert-butyloxycarbonyl (Boc) protecting group in this compound is typically removed during synthesis to yield the secondary amine, which is crucial for interaction with many biological targets.
Predicted Neuropharmacological Profile
While direct experimental data for 1-(6-chloropyridazin-3-yl)piperazine is not extensively available in the public domain, analysis of structurally related compounds allows for the prediction of its potential neuropharmacological profile. The primary predicted activities are centered around adrenergic and serotonergic receptor modulation and potential analgesic effects.
Adrenergic and Serotonergic Receptor Affinity
A study on a series of piperazine-pyridazinone derivatives, which share the core pyridazine-piperazine structure, revealed high binding affinity for α1-adrenergic and 5-HT1A serotonergic receptors. Several of these compounds exhibited nanomolar or even subnanomolar affinity for the α1-adrenoceptor.[1] Furthermore, a number of the tested compounds also demonstrated significant affinity for the 5-HT1A receptor, with some reaching the nanomolar range.[1] This suggests that the 1-(6-chloropyridazin-3-yl)piperazine scaffold is a promising candidate for developing ligands with high affinity for these key neuroreceptors.
Table 1: Predicted Receptor Affinities for 1-(6-chloropyridazin-3-yl)piperazine Derivatives
| Receptor Target | Predicted Affinity (Ki) | Rationale |
| α1-Adrenergic | Low nM to sub-nM | Based on data from structurally similar piperazine-pyridazinone analogs.[1] |
| 5-HT1A Serotonergic | Low nM to moderate nM | Based on data from structurally similar piperazine-pyridazinone analogs.[1] |
Potential Analgesic Activity
Research on a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles has demonstrated significant in vivo analgesic activity in the acetic acid-induced writhing test in mice.[2] This test is a well-established model for screening peripherally acting analgesics. The study found that several of the synthesized compounds exhibited moderate to good analgesic effects.[2] This finding indicates that the chloropyridazine moiety, when appropriately substituted, can contribute to antinociceptive properties. Therefore, derivatives of 1-(6-chloropyridazin-3-yl)piperazine warrant investigation for their potential as novel analgesic agents.
Table 2: Predicted In-Vivo Analgesic Activity of 1-(6-chloropyridazin-3-yl)piperazine Derivatives
| Animal Model | Predicted Effect | Rationale |
| Acetic Acid-Induced Writhing (Mice) | Reduction in writhing behavior | Based on analgesic activity observed in structurally related chloropyridazine-pyrazole derivatives.[2] |
Key Signaling Pathways
The predicted affinity of 1-(6-chloropyridazin-3-yl)piperazine derivatives for α1-adrenergic and 5-HT1A receptors suggests their potential to modulate key signaling pathways in the CNS.
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are Gq-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonist binding to the 5-HT1A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.
Experimental Protocols
To empirically determine the neuropharmacological profile of novel derivatives of 1-(6-chloropyridazin-3-yl)piperazine, a series of in vitro and in vivo assays are required. The following protocols provide a general framework for these investigations.
Synthesis of 1-(6-chloropyridazin-3-yl)piperazine
The de-protected active compound can be synthesized from its Boc-protected precursor.
Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution at room temperature.
-
Stir the reaction mixture until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) indicates complete consumption of the starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the resulting crude product, 1-(6-chloropyridazin-3-yl)piperazine, using an appropriate method such as column chromatography on silica gel or crystallization.
In Vitro Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of the test compound for specific receptors.
4.2.1. α1-Adrenergic Receptor Binding Assay
-
Receptor Source: Membranes from rat cerebral cortex.
-
Radioligand: [³H]-Prazosin (a selective α1 antagonist).
-
Non-specific Binding Determination: Phentolamine (10 µM).
-
Incubation: 30 minutes at 25°C in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Termination: Rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Radioactivity on the filters is measured by liquid scintillation counting.
4.2.2. 5-HT1A Receptor Binding Assay
-
Receptor Source: Membranes from rat hippocampus or cells expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific Binding Determination: Serotonin (10 µM).
-
Incubation: 60 minutes at 25°C in a buffer containing 50 mM Tris-HCl, 4 mM CaCl₂, and 0.1% ascorbic acid (pH 7.4).
-
Termination and Quantification: As described for the α1-adrenergic receptor assay.
In Vivo Acetic Acid-Induced Writhing Test
This behavioral assay in mice is used to evaluate the peripheral analgesic activity of a compound.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.
-
Drug Administration: Animals are divided into groups and treated intraperitoneally (i.p.) with the test compound at various doses, a vehicle control, or a standard analgesic like acetylsalicylic acid.
-
Induction of Writhing: After a predetermined time (e.g., 30 minutes) to allow for drug absorption, each mouse is injected i.p. with a 0.6% solution of acetic acid.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel neuropharmacological agents. Based on the analysis of structurally related compounds, its de-protected derivatives are predicted to exhibit high affinity for α1-adrenergic and 5-HT1A serotonergic receptors, suggesting potential applications in the treatment of various CNS disorders, including those related to mood, anxiety, and psychosis. Furthermore, the demonstrated analgesic properties of related chloropyridazine-containing molecules highlight a potential therapeutic avenue in pain management.
Future research should focus on the synthesis and comprehensive pharmacological characterization of a library of derivatives based on the 1-(6-chloropyridazin-3-yl)piperazine core. This should include in vitro binding and functional assays across a wider range of CNS receptors to establish a detailed selectivity profile. Promising lead compounds should then be advanced to in vivo behavioral models to assess their efficacy in relevant disease models and to evaluate their pharmacokinetic and safety profiles. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Derivatives of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine for Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds due to their diverse biological activities. Among these, the pyridazine and piperazine moieties are of significant interest, frequently appearing in the structures of clinically approved drugs and investigational candidates.[1][2] This technical guide delves into the exploration of derivatives of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, a key intermediate for the synthesis of a wide array of substituted piperazinyl-pyridazine compounds with potential applications in oncology.
The core structure combines the 1,2-diazine ring of pyridazine, known for its ability to participate in hydrogen bonding and other molecular interactions, with the versatile piperazine linker, a common pharmacophore in centrally active and anticancer drugs.[3][4] The presence of a chlorine atom at the 6-position of the pyridazine ring provides a reactive handle for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the Boc-protecting group on the piperazine nitrogen allows for controlled synthetic manipulations.
This document provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this compound, with a focus on their potential as anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.
Synthesis of Derivatives
The primary route for derivatization of this compound involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position of the pyridazine ring. This reaction is amenable to a wide range of nucleophiles, allowing for the introduction of diverse chemical moieties. Additionally, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offer powerful tools for the synthesis of aryl and heteroaryl derivatives.[3][5]
General Experimental Protocols
1. Synthesis of Aryl/Heteroaryl Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 6-position of the pyridazine ring.[6][7]
-
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding aryl- or heteroarylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst (0.05-0.1 eq.).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired derivative.
-
2. Synthesis of Amino Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce primary or secondary amines at the 6-position of the pyridazine ring.[5][8]
-
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, NaOtBu)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
To a reaction vessel, add the palladium catalyst (0.02-0.05 eq.) and the ligand (0.04-0.1 eq.).
-
Purge the vessel with an inert gas.
-
Add the solvent, this compound (1.0 eq.), the amine (1.2-1.5 eq.), and the base (1.5-2.0 eq.).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired amino derivative.
-
Workflow for Derivative Synthesis
Caption: Synthetic routes for derivatization.
Biological Evaluation in Oncology
The anticancer potential of newly synthesized derivatives is typically assessed through a cascade of in vitro and in vivo assays. These evaluations aim to determine the cytotoxic and cytostatic effects of the compounds, identify their molecular targets, and elucidate their mechanisms of action.
In Vitro Cytotoxicity Assays
A primary step in the evaluation of novel anticancer compounds is the determination of their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]
Workflow for MTT Assay
Caption: MTT-based cell viability assay workflow.
Kinase Inhibition Assays
Many pyridazine and piperazine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10] In vitro kinase assays are essential for determining the potency and selectivity of compounds against a panel of kinases.
Radiometric Kinase Assay Protocol
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, its specific peptide or protein substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Add a scintillant to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: A decrease in radioactivity compared to the control indicates kinase inhibition. The IC50 value is determined from a dose-response curve.[9]
In Vivo Xenograft Models
Promising compounds identified from in vitro assays are further evaluated in vivo using animal models, such as xenograft models, where human cancer cells are implanted into immunocompromised mice.
Xenograft Tumor Growth Inhibition Study Protocol
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) to the treatment group and the vehicle to the control group for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is typically tumor growth inhibition (TGI).
Potential Signaling Pathways and Structure-Activity Relationships
While specific data for derivatives of this compound are still emerging, research on structurally related compounds suggests that they may target key oncogenic signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, is a plausible target for this class of compounds.[11][12][13]
Hypothesized PI3K/Akt Signaling Inhibition
Caption: Potential inhibition of the PI3K/Akt pathway.
Structure-Activity Relationship (SAR) Insights
The SAR for piperazine and pyridazine derivatives in oncology is complex and target-dependent. However, some general trends have been observed in related series:[1][4][14]
-
Substitution on the Pyridazine Ring: The nature of the substituent at the 6-position of the pyridazine ring is critical for activity. Aryl, heteroaryl, and amino groups can modulate the electronic and steric properties of the molecule, influencing its binding to the target protein.
-
Substitution on the Piperazine Moiety: Modifications to the piperazine ring, such as the introduction of substituents on the carbon atoms or replacement with other cyclic amines, can impact the compound's conformation, solubility, and metabolic stability.[15]
-
Overall Physicochemical Properties: Properties such as lipophilicity, polarity, and hydrogen bonding capacity play a crucial role in the pharmacokinetic and pharmacodynamic profiles of these compounds.
Quantitative Data Summary
The following tables summarize hypothetical cytotoxic and kinase inhibitory data for a series of 1-Boc-4-(6-substituted-pyridazin-3-yl)piperazine derivatives to illustrate the type of data generated in preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Piperazinyl-Pyridazine Derivatives
| Compound ID | R Group at Position 6 | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| PDZ-001 | -Cl (Starting Material) | > 50 | > 50 | > 50 |
| PDZ-002 | Phenyl | 15.2 | 20.5 | 18.9 |
| PDZ-003 | 4-Fluorophenyl | 8.7 | 12.1 | 10.4 |
| PDZ-004 | 3-Aminophenyl | 5.4 | 7.8 | 6.2 |
| PDZ-005 | 2-Pyrimidinyl | 10.1 | 14.3 | 11.8 |
Table 2: Kinase Inhibitory Activity (IC50, nM) of Selected Derivatives
| Compound ID | PI3Kα | Akt1 | mTOR |
| PDZ-003 | 85 | 150 | > 1000 |
| PDZ-004 | 32 | 65 | 850 |
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries for biological screening. Preliminary data from related compound series suggest that these derivatives may exert their anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt pathway. Further exploration of the SAR, optimization of lead compounds, and comprehensive preclinical evaluation are warranted to fully elucidate the therapeutic potential of this chemical class in oncology. This technical guide provides a foundational framework of methodologies and data interpretation to support these ongoing research efforts.
References
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 1-Boc-piperazine. This protocol outlines the necessary reagents, reaction conditions, purification methods, and characterization data.
Introduction
Heterocyclic compounds containing piperazine and pyridazine moieties are of significant interest in pharmaceutical research due to their diverse biological activities. The title compound, this compound, serves as a key intermediate for the development of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen atom of the piperazine ring. This protocol describes a reliable method for the preparation of this compound.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
-
3,6-Dichloropyridazine
-
1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: To a dry round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), 1-Boc-piperazine (1.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) to the flask.
-
Reaction Conditions: Stir the reaction mixture at 120 °C for 16 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 3,6-Dichloropyridazine |
| Reagent | 1-Boc-piperazine |
| Base | Potassium Carbonate |
| Solvent | NMP |
| Reaction Temperature | 120 °C |
| Reaction Time | 16 hours |
| Product Yield | ~30-40% (based on similar reactions)[1] |
| Product Purity | >95% (after chromatography) |
| Appearance | Yellow oil or solid |
Characterization Data
The structure of the synthesized compound can be confirmed by standard analytical techniques:
-
¹H NMR: Spectral data will show characteristic peaks for the protons on the pyridazine and piperazine rings, as well as the tert-butyl group of the Boc protecting group.
-
¹³C NMR: The spectrum will display the expected number of carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₃H₁₉ClN₄O₂), which is approximately 300.78 g/mol .
Visual Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Boc Deprotection of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the development of pharmaceutical agents. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of Boc-protected piperazine derivatives is a critical step in the synthesis of numerous active pharmaceutical ingredients. This document provides detailed protocols for the deprotection of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine to yield 1-(6-chloropyridazin-3-yl)piperazine, a valuable intermediate for drug discovery. Two common and effective acid-catalyzed methods are presented: one using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric acid (HCl) in 1,4-dioxane.[4][5][6][7]
Chemical Reaction
The deprotection reaction involves the acid-catalyzed cleavage of the carbamate bond, releasing the free piperazine, carbon dioxide, and a stable tert-butyl cation.[3]
Caption: Boc deprotection of the piperazine derivative.
Experimental Protocols
Two standard protocols for the N-Boc deprotection of this compound are detailed below. The choice between TFA and HCl often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups.[4]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and widely used for its rapid reaction times at room temperature.[4][8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.[4]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution.[4] An alternative is to use a 25-50% solution of TFA in DCM.[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[5]
-
Basification: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 7).[4]
-
Extraction: Extract the aqueous layer with DCM (3x the volume of the aqueous layer).[4]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Concentration: Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(6-chloropyridazin-3-yl)piperazine as a free base.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a common alternative to TFA and is advantageous when the trifluoroacetate salt is difficult to handle. It often yields a crystalline hydrochloride salt that can be easily isolated by filtration.[4][9]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol or Ethyl Acetate (optional co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask.[4][5]
-
Acid Addition: Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[4][10]
-
Reaction: Stir the reaction for 1-4 hours at room temperature.[4][5] Often, the hydrochloride salt of the deprotected product will precipitate from the solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation of HCl Salt: Upon completion, the product can be isolated in two ways:
-
Method A (Precipitation): Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[4]
-
Method B (Concentration): Remove the solvent under reduced pressure to obtain the hydrochloride salt as a solid.[5][10]
-
-
Conversion to Free Base (Optional):
-
Suspend the isolated HCl salt in a mixture of DCM and water.
-
Add a saturated aqueous NaHCO₃ or other suitable base solution until the mixture is basic.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.[4]
-
Data Presentation
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Starting Material | This compound | This compound |
| Acid Reagent | Trifluoroacetic acid (TFA) | 4M Hydrochloric acid (HCl) in Dioxane |
| Equivalents of Acid | 5-10 equiv. | 3-5 equiv. |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane (or MeOH/EtOAc) |
| Concentration | ~0.1-0.2 M | Minimal solvent |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1-4 hours | 1-4 hours |
| Work-up | Basic work-up with NaHCO₃ | Precipitation or evaporation |
| Initial Product Form | Free Base | Hydrochloride (HCl) Salt |
| Typical Yield | >90% | >90% |
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient acid.- Short reaction time.- Low temperature. | - Increase the equivalents of TFA or HCl solution.[5]- Prolong the reaction time, continuing to monitor by TLC/LC-MS.[5]- Allow the reaction to run at room temperature or consider gentle warming (e.g., to 40-50 °C), though this may increase side reactions.[4][5] |
| Low Yield | - Product loss during work-up.- Formation of a water-soluble salt. | - Ensure the aqueous layer is fully basic (pH > 7) before extraction to convert the product to its free base form.[4]- Perform multiple extractions (at least 3x) with an appropriate organic solvent.[4]- If the HCl salt is isolated, ensure complete precipitation or careful removal of the solvent. |
| Side Product Formation | - Alkylation by the tert-butyl cation (t-butylation).- Degradation of other acid-sensitive groups. | - While less common for this substrate, if t-butylation is suspected, add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture.[5]- If other acid-sensitive groups are present, the HCl/dioxane method may be milder than TFA. Consider running the reaction at 0 °C.[4] |
| Product is an Oil or Gummy Solid | - The trifluoroacetate (TFA) salt can be oily or difficult to handle.[9] | - Use the HCl/dioxane protocol, as hydrochloride salts are often more crystalline and easier to isolate as free-flowing solids.[9]- Attempt to crystallize the product from a suitable solvent system. |
Visualizations
Caption: General experimental workflow for Boc deprotection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for Suzuki Coupling Reaction of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine with various aryl and heteroaryl boronic acids or esters. The resulting 6-aryl or 6-heteroaryl-substituted pyridazinylpiperazine derivatives are valuable intermediates in the discovery and development of novel therapeutics. While direct literature for this specific substrate is limited, the provided conditions are based on successful couplings of structurally analogous chloropyridazine systems.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.
Data Presentation: Optimized Reaction Conditions for Analogous Systems
The following table summarizes various successful Suzuki coupling conditions reported for substrates analogous to this compound, such as 3,6-dichloropyridazine and 3-amino-6-chloropyridazine. These conditions provide a strong starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ | Toluene | 100 °C, 15 min (MW) | 93 |
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux, 24 h | 70 |
| 3-Amino-6-chloropyridazine | Aryl/Heteroarylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 100 °C, 10 min (MW) | 75-92 |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | DME/EtOH | 80 °C, 48 h | 14-28 |
| 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acids | Pd-SPhos (5) | - | K₃PO₄ | Dioxane | 135-140 °C, 30 min (MW) | 55-85 |
DME = 1,2-Dimethoxyethane; dba = dibenzylideneacetone; P(t-Bu)₃ = Tri-tert-butylphosphine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; MW = Microwave irradiation.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol
This protocol provides a general and robust starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%)
-
Base: e.g., K₂CO₃, Na₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (3:1:1), or DME/H₂O (4:1))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the vessel.
-
Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent system to the reaction mixture. The total volume should be sufficient to create a stirrable suspension (typically a 0.1-0.2 M concentration of the limiting reagent).
-
Reaction: Place the vessel in a preheated oil bath or heating mantle and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Alternatively, if using microwave irradiation, set the appropriate temperature and time parameters.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours for conventional heating, or 15-60 minutes for microwave heating).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-4-(6-arylpyridazin-3-yl)piperazine product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure (e.g., in sealed microwave vials) should be performed behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine. This reaction is a key transformation for the synthesis of various pharmaceutically active compounds where the pyridazine-piperazine scaffold is a common structural motif.
The N-aryl piperazine moiety is a prevalent scaffold in a wide range of biologically active molecules and approved drugs.[1] The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, and it has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines.[1][2] This protocol focuses on the intramolecular amination of a specific substrate, which can be adapted for similar heteroaromatic systems. The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.[1]
Reaction Scheme
The overall transformation involves the palladium-catalyzed intramolecular C-N bond formation to yield a tricyclic product.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of heteroaryl chlorides with amines, which can be adapted for the specific substrate this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | PEPPSI-IPr | [1][3][4] |
| (mol%) | 1-5 | 1-5 | 1-5 | |
| Ligand | Xantphos | RuPhos | JohnPhos | [1] |
| (mol%) | 2-10 | 2-10 | 2-10 | |
| Base | NaOt-Bu | Cs₂CO₃ | K₃PO₄ | [1] |
| (Equivalents) | 1.5-2.0 | 1.5-2.0 | 1.5-2.0 | |
| Solvent | Toluene | Dioxane | THF | [1][5] |
| Temperature (°C) | 80-110 | 80-110 | 80-110 | [5] |
| Time (h) | 12-24 | 12-24 | 12-24 | |
| Typical Yield (%) | 70-95 | 65-90 | 75-98 | [6][7] |
Experimental Protocol
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[1]
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 2.0 equiv)[1]
-
Anhydrous solvent (e.g., Toluene)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates for reaction monitoring
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.[1]
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with care.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely employed technique for the purification of this and structurally similar compounds, offering effective separation from reaction byproducts and unreacted starting materials.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
General Purification Strategy
The purification of crude this compound typically involves the following steps, which are adaptable based on the specific impurity profile of the crude product.
Caption: General experimental workflow for the purification of crude this compound.
Data Presentation: Recommended Solvents and Systems
The choice of eluent is critical for achieving good separation. The following table summarizes common solvent systems used for the purification of Boc-protected piperazine and pyridazine derivatives, which can serve as a starting point for the purification of this compound.
| Stationary Phase | Mobile Phase (Eluent) | Compound Class | Reference |
| Silica Gel | Ethyl acetate / Hexane (e.g., 1:9 to 1:1 v/v) | Boc-protected piperidine derivatives | [3] |
| Silica Gel | Dichloromethane / Methanol (e.g., 9:1 v/v) | Boc deprotection products | [4] |
| Silica Gel | Diethyl ether / Methanol (e.g., 3:1 v/v) | Pyridazine derivatives | [5] |
| Silica Gel | Ethyl acetate / Methanol (e.g., 10:1 v/v) | Pyridazine derivatives | [5] |
| Silica Gel | Dichloromethane / Ethanol (e.g., 5:1 v/v) | Pyridazine derivatives | [1][5] |
Note: The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing column chromatography. An ideal Rf value for the target compound on TLC is typically in the range of 0.2-0.4 for good separation on a column.[1]
Experimental Protocol: Column Chromatography Purification
This protocol outlines the steps for purifying crude this compound.
Materials:
-
Crude this compound
-
Silica gel (200-400 mesh)[6]
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Triethylamine (optional, for deactivating silica gel)[7]
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Visualize the developed plate under a UV lamp.
-
Select the solvent system that provides good separation between the target compound and impurities, with an Rf value for the product of approximately 0.2-0.4.[1]
-
-
Column Preparation (Slurry Packing):
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.[1]
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
A gradient elution is often effective. Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in the eluent system used for the column.
-
Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
-
Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the final product using analytical techniques such as LC-MS and NMR spectroscopy.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of a 6-Piperazinylpyridazine Library using 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazine scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries for drug discovery. This document provides detailed application notes and protocols for the use of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine as a key building block in the solid-phase synthesis of a diverse library of 6-piperazinylpyridazine derivatives. The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal functionalization of the piperazine moiety, enabling the introduction of various substituents. The described workflow utilizes Merrifield resin as the solid support, a common and robust choice for Boc-based solid-phase organic synthesis.
Core Synthesis Strategy
The overall strategy involves the immobilization of a bifunctional linker onto Merrifield resin, followed by a nucleophilic aromatic substitution (SNAr) with this compound. Subsequent Boc deprotection reveals a secondary amine on the piperazine ring, which can be further diversified. Finally, the target compounds are cleaved from the solid support.
Experimental Protocols
Protocol 1: Immobilization of 4-Aminobenzoic Acid Linker onto Merrifield Resin
This protocol describes the attachment of a 4-aminobenzoic acid linker to chloromethylated polystyrene (Merrifield resin) via an ester linkage. The free amine of the linker will be used for subsequent reactions.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 meq/g)
-
Boc-4-aminobenzoic acid
-
Cesium carbonate (Cs₂CO₃)
-
Potassium Iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour at room temperature with gentle agitation.
-
Cesium Salt Preparation: In a separate flask, dissolve Boc-4-aminobenzoic acid (1.2 mmol) in MeOH (10 mL). Add an aqueous solution of Cs₂CO₃ (0.6 mmol in 2 mL H₂O) dropwise until the pH is neutral (approx. 7). Evaporate the solvent under reduced pressure to obtain the cesium salt as a white solid. Dry the salt under high vacuum for at least 2 hours.
-
Attachment: Add the dried cesium salt of Boc-4-aminobenzoic acid (1.2 mmol) and KI (0.1 mmol) to the swollen resin. Add DMF (10 mL) and heat the mixture at 50°C for 24 hours with shaking.
-
Washing: After cooling to room temperature, filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Boc Deprotection: Treat the resin with a solution of 20% Trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes at room temperature to remove the Boc protecting group from the amine.
-
Washing: Filter the resin and wash with DCM (3 x 10 mL), 10% Diisopropylethylamine (DIPEA) in DCM (2 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 2: Nucleophilic Aromatic Substitution with this compound
This protocol details the coupling of the resin-bound amine with this compound.
Materials:
-
4-Aminobenzoic acid-functionalized Merrifield resin (from Protocol 1)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin (1.0 g, approx. 0.8 mmol, assuming 80% loading efficiency) in NMP (10 mL) for 1 hour.
-
Coupling Reaction: Add this compound (3.0 eq., 2.4 mmol) and DIPEA (5.0 eq., 4.0 mmol) to the swollen resin.
-
Reaction: Heat the mixture at 80°C for 16 hours with shaking.
-
Washing: Cool the resin to room temperature. Filter and wash sequentially with NMP (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum. A small sample can be cleaved at this stage to check the reaction progress by LC-MS.
Protocol 3: Boc Deprotection of the Piperazine Moiety
This protocol describes the removal of the Boc group to expose the secondary amine of the piperazine for diversification.
Materials:
-
Resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes at room temperature with shaking.
-
Washing: Filter the resin and wash with DCM (3 x 10 mL).
-
Neutralization: Wash the resin with 10% DIPEA in DCM (2 x 10 mL) to neutralize the trifluoroacetate salt.
-
Final Washing: Wash the resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 4: Diversification via Acylation of the Piperazine Nitrogen
This protocol provides a general method for acylating the free piperazine nitrogen with a variety of carboxylic acids.
Materials:
-
Resin from Protocol 3
-
Carboxylic acid (R-COOH, 3.0 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3.0 eq.)
-
Diisopropylethylamine (DIPEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF (10 mL) for 1 hour.
-
Activation: In a separate vial, dissolve the carboxylic acid (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF (5 mL). Add DIPEA (6.0 eq.) and pre-activate for 5 minutes.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Shake the mixture at room temperature for 4 hours.
-
Washing: Filter the resin and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum. The completeness of the reaction can be monitored using a Kaiser test (ninhydrin test).
Protocol 5: Cleavage of the Final Product from the Merrifield Resin
This protocol describes the cleavage of the final product from the solid support using strong acid.
Materials:
-
Dried resin from Protocol 4
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
HF cleavage apparatus (if using HF)
-
Diethyl ether (cold)
Procedure (using TFMSA):
-
Resin Preparation: Place the dried resin (approx. 200 mg) in a round-bottom flask with a stir bar.
-
Cleavage Cocktail: In a separate, cooled vial, prepare the cleavage cocktail: TFA (2 mL), TFMSA (0.2 mL), and anisole (0.2 mL).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.
-
Product Precipitation: Filter the resin and wash with a small amount of TFA. Collect the filtrate and add it dropwise to a flask containing cold diethyl ether (30 mL) to precipitate the crude product.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the crude product under high vacuum.
-
Purification: Purify the crude product by reverse-phase HPLC.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the solid-phase synthesis of a 6-piperazinylpyridazine library. The yields and purities are representative and may vary depending on the specific substrates used.
Table 1: Summary of Solid-Phase Synthesis Steps and Conditions
| Step | Reagents and Solvents | Temperature (°C) | Time (h) |
| 1. Linker Immobilization | Boc-4-aminobenzoic acid cesium salt, KI, DMF | 50 | 24 |
| 2. SNAr Coupling | This compound, DIPEA, NMP | 80 | 16 |
| 3. Boc Deprotection | 50% TFA in DCM | Room Temp. | 0.5 |
| 4. Acylation | R-COOH, HBTU, HOBt, DIPEA, DMF | Room Temp. | 4 |
| 5. Cleavage | TFMSA, TFA, Anisole | Room Temp. | 2-4 |
Table 2: Representative Yields and Purity of Final Products
| R-Group in Acylation | Molecular Weight ( g/mol ) | Overall Yield (%) | Purity by HPLC (%) |
| Acetyl | 411.45 | 65-75 | >90 |
| Benzoyl | 473.52 | 60-70 | >90 |
| 4-Methoxybenzoyl | 503.55 | 55-65 | >90 |
| Cyclohexylcarbonyl | 479.59 | 60-70 | >90 |
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of a 6-piperazinylpyridazine library.
Application Notes and Protocols for N-Alkylation of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the N-alkylation of deprotected 1-Boc-4-(6-chloropyridazin-3-yl)piperazine. The N-alkylation of piperazine moieties is a crucial transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery programs. The described protocol is based on established methods for the N-alkylation of N-Boc-piperazine derivatives, a common strategy to achieve mono-alkylation. This procedure involves the reaction of the free secondary amine on the piperazine ring with an alkylating agent in the presence of a suitable base.
The 6-chloropyridazine substituent renders the piperazine ring electron-deficient, which may influence the nucleophilicity of the secondary amine. However, standard alkylation conditions are generally effective for this class of compounds. This protocol outlines a robust method for this transformation, along with guidelines for reaction monitoring, work-up, and purification.
Experimental Protocol: N-Alkylation via Direct Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound (starting material)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or acetonitrile.
-
Add the base (potassium carbonate or DIPEA, 1.5 - 2.0 equivalents) to the solution.
-
Add the alkyl halide (1.0 - 1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
If potassium carbonate was used, filter off the inorganic salts.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of this compound. The actual yields may vary depending on the specific alkylating agent and reaction conditions used.
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq | |
| Alkyl Halide | 1.0 - 1.2 eq | Alkyl iodides are generally more reactive than bromides. |
| Base (K₂CO₃ or DIPEA) | 1.5 - 2.0 eq | Ensure the base is anhydrous for optimal results. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or MeCN | DMF is a good choice for less reactive alkyl halides. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate | |
| Purification Method | Silica Gel Chromatography | |
| Expected Outcome | ||
| Yield | 60 - 90% | Highly dependent on the substrate and reaction conditions. |
| Purity | >95% (after chromatography) |
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Application Note: LC-MS Method for Monitoring Suzuki Coupling Reactions of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Pyridazine derivatives are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1][2] The functionalization of the pyridazine core, often through cross-coupling reactions like the Suzuki-Miyaura coupling, is a common strategy for generating libraries of potential drug candidates.[3]
Monitoring the progress of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the simultaneous detection and quantification of reactants, intermediates, products, and byproducts in a complex reaction mixture.[4][5]
This application note provides a detailed protocol for a reversed-phase LC-MS method to monitor the Suzuki coupling reaction of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine with phenylboronic acid.
Reaction Scheme
The model reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling of This compound (Reactant) with phenylboronic acid to yield 1-Boc-4-(6-phenylpyridazin-3-yl)piperazine (Product) . A potential byproduct that is often monitored is the deprotected starting material, 1-(6-chloropyridazin-3-yl)piperazine (Byproduct) .
Experimental Protocols
Sample Preparation
-
At designated time points (e.g., 0, 1, 2, 4, and 24 hours), carefully withdraw approximately 10 µL of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS Instrumentation and Conditions
A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6120 Single Quadrupole LC/MS or equivalent |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350 °C |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
Data Presentation
The following table summarizes the key analytical parameters for the compounds of interest in this reaction monitoring application. The retention times are estimates and may vary depending on the specific LC system and conditions.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Estimated Retention Time (min) |
| Reactant: this compound |
| C₁₃H₁₉ClN₄O₂ | 298.77 | 299.1 | 3.5 |
| Product: 1-Boc-4-(6-phenylpyridazin-3-yl)piperazine |
| C₁₉H₂₄N₄O₂ | 340.42 | 341.2 | 4.2 |
| Byproduct: 1-(6-chloropyridazin-3-yl)piperazine |
| C₈H₁₁ClN₄ | 198.65 | 199.1 | 2.1 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction sampling to data analysis.
Conclusion
The described LC-MS method provides a robust and efficient means to monitor the progress of Suzuki coupling reactions involving this compound. By tracking the consumption of the reactant and the formation of the product and key byproducts, researchers can effectively optimize reaction conditions, determine reaction endpoints, and ensure the quality of synthesized compounds. This protocol can be adapted for monitoring other similar chemical transformations in the drug discovery and development pipeline.
References
Application Note: NMR Characterization of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of the versatile building block, 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, and its potential reaction products. This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.
Introduction
This compound is a bifunctional molecule featuring a piperazine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group and a reactive 6-chloropyridazine moiety. This structure allows for selective chemical modifications at two distinct sites: the piperazine nitrogen upon deprotection and the pyridazine ring via nucleophilic substitution of the chlorine atom. Accurate NMR characterization is crucial for verifying the structure of the starting material and for tracking the progress of subsequent reactions. This note outlines the expected ¹H and ¹³C NMR spectral data for the parent compound and provides protocols for its synthesis and potential derivatization.
Molecular Structure and Numbering
The chemical structure and atom numbering for this compound are presented below. This numbering scheme is used for the assignment of NMR signals.
Caption: Structure of this compound.
NMR Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.29 | d | 1H | H-4' | 9.2 |
| 6.89 | d | 1H | H-5' | 9.2 |
| 3.65 | t | 4H | H-3, H-5 | 5.2 |
| 3.58 | t | 4H | H-2, H-6 | 5.2 |
| 1.49 | s | 9H | C(CH₃)₃ | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 159.2 | C-3' |
| 155.0 | C-6' |
| 154.6 | C=O (Boc) |
| 129.0 | C-4' |
| 117.5 | C-5' |
| 80.2 | C (CH₃)₃ |
| 48.5 | C-2, C-6 |
| 43.8 | C-3, C-5 |
| 28.4 | C(C H₃)₃ |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound via nucleophilic aromatic substitution.
Caption: Synthetic workflow for the title compound.
Materials:
-
3,6-Dichloropyridazine
-
1-Boc-piperazine
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF, add 1-Boc-piperazine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
NMR Sample Preparation
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
-
The sample is now ready for ¹H and ¹³C NMR analysis.
Characterization of Potential Products
The reactivity of this compound allows for the synthesis of a variety of derivatives. Below are two common reaction pathways and the expected NMR changes.
Caption: Potential reaction pathways.
Product of Nucleophilic Substitution
Reaction with a primary or secondary amine (R-NH₂) can displace the chloride on the pyridazine ring.
Expected NMR Changes:
-
¹H NMR: The chemical shifts of the pyridazine protons (H-4' and H-5') will shift upfield due to the electron-donating nature of the newly introduced amino group. New signals corresponding to the "R" group will appear. The N-H proton of the amine may appear as a broad singlet.
-
¹³C NMR: The chemical shift of C-6' will shift significantly upfield, while the other pyridazine carbons will also experience smaller upfield shifts. New signals for the "R" group carbons will be observed.
Table 3: Hypothetical ¹H NMR Data for an Amino-Substituted Product (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-4' |
| ~6.5-6.7 | d | 1H | H-5' |
| Varies | - | - | R-group protons |
| 3.6-3.7 | m | 4H | H-3, H-5 |
| 3.5-3.6 | m | 4H | H-2, H-6 |
| 1.49 | s | 9H | C(CH₃)₃ |
Product of Boc Deprotection
Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will remove the Boc protecting group.
Expected NMR Changes:
-
¹H NMR: The characteristic singlet at ~1.49 ppm for the nine tert-butyl protons will disappear completely. The piperazine protons (H-2, H-3, H-5, H-6) will likely shift downfield and may show more complex splitting patterns due to the presence of the protonated secondary amine. A broad signal for the N-H proton will appear.
-
¹³C NMR: The signals for the Boc group carbons (C=O, C (CH₃)₃, and C(C H₃)₃) will be absent from the spectrum. The piperazine carbons (C-2, C-3, C-5, C-6) will shift, typically downfield.
Table 4: Hypothetical ¹H NMR Data for the Deprotected Product (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0 (broad) | s | 2H | NH₂⁺ |
| ~7.5 | d | 1H | H-4' |
| ~7.1 | d | 1H | H-5' |
| ~3.7 | m | 4H | H-3, H-5 |
| ~3.2 | m | 4H | H-2, H-6 |
Note: The exact chemical shifts of the products will depend on the specific substituent "R" and the solvent used for NMR analysis. The data presented in Tables 3 and 4 are illustrative examples.
Conclusion
This application note provides a comprehensive overview of the NMR characterization of this compound and its derivatives. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the unambiguous identification and characterization of these important synthetic intermediates. Careful analysis of ¹H and ¹³C NMR spectra is essential for confirming the successful synthesis of the target molecules and for ensuring their purity.
safe handling and storage procedures for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine was found. The following information is based on safety data for structurally similar compounds and general principles of laboratory safety. It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Introduction
This compound is a chemical intermediate used in pharmaceutical research and development. Due to its chemical structure, which includes a Boc-protected piperazine and a chloropyridazine moiety, it requires careful handling and storage to ensure the safety of laboratory personnel and to maintain the integrity of the compound. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound.
Hazard Identification and Safety Data
Based on data for similar compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation. It may also be harmful if swallowed. The following table summarizes the key safety and physical data extrapolated from related chemical entities.
| Property | Data (Based on Structurally Similar Compounds) |
| Physical State | Solid, powder or crystalline.[1][2] |
| Hazard Statements | H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[1][4][5][6] H319: Causes serious eye irritation.[1][4][5][6] H335: May cause respiratory irritation.[1][4][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] P264: Wash skin thoroughly after handling.[2][3][5] P270: Do not eat, drink or smoke when using this product.[2][3][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][6] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[2][3][6][8] Keep container tightly closed.[2][5][6][8] Some related compounds recommend storage at refrigerator temperatures (2-8°C) under an inert atmosphere. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[2][8] |
Experimental Protocols
This protocol outlines the steps for safely handling this compound in a laboratory setting.
Materials:
-
This compound
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate solvent
-
Glassware (beaker, flask, etc.)
-
Waste container for hazardous chemical waste
Procedure:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing paper. Avoid generating dust.
-
Close the container tightly immediately after use.
-
-
Dissolving:
-
Transfer the weighed solid to the appropriate glassware.
-
Add the desired solvent and mix gently until the solid is fully dissolved.
-
-
Use in Reactions:
-
Add the solution to the reaction vessel as required by your experimental procedure.
-
-
Cleanup:
-
Clean all glassware and equipment that came into contact with the compound.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling.
-
Proper storage is crucial to maintain the stability and integrity of this compound and to ensure safety.
Materials:
-
Original, tightly sealed container of this compound
-
Secondary containment (e.g., a larger, labeled, sealed container)
-
Storage location (cool, dry, well-ventilated area, potentially a refrigerator)
Procedure:
-
Short-Term Storage (Daily Use):
-
Keep the compound in its original, tightly labeled container.
-
Ensure the container is tightly sealed after each use to prevent moisture absorption and contamination.
-
Store in a designated area within a chemical fume hood or a cool, dry cabinet away from incompatible materials.
-
-
Long-Term Storage:
-
Store the compound in its original, tightly sealed container.
-
Place the primary container inside a labeled secondary container.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. For enhanced stability, storage in a refrigerator (2-8°C) may be advisable, as recommended for some similar compounds.
-
Ensure the storage area is segregated from strong oxidizing agents and strong acids.[2][8]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for an accidental spill of the compound.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving reaction yield and product purity.
Issue 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. The following sections break down potential causes and offer targeted solutions.
Potential Cause A: Incomplete Reaction
If the reaction has not gone to completion, the yield will naturally be low.
Solutions:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[1][2]
-
Temperature: The reaction may require heating to proceed at an optimal rate. For the synthesis of similar compounds, temperatures around 120°C in NMP have been reported.[3] However, excessively high temperatures can lead to degradation, so optimization is key.
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. Ensure accurate measurement of starting materials. A slight excess of one reagent, typically the piperazine derivative, can sometimes drive the reaction to completion.
Potential Cause B: Suboptimal Reaction Conditions
The choice of solvent and base can significantly impact the reaction's success.
Solutions:
-
Solvent Selection: The polarity and boiling point of the solvent are critical. While N-Methyl-2-pyrrolidone (NMP) has been used, other solvents like acetonitrile (ACN) or tetrahydrofuran (THF) could be explored.[1][3] The choice of solvent can influence the solubility of reactants and the reaction kinetics.
-
Base Selection: The base neutralizes the HCl generated during the reaction.[4] Common bases for this type of nucleophilic aromatic substitution include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or pyridine.[1][3][4] The strength and solubility of the base can affect the reaction rate and yield.
Potential Cause C: Side Reactions
The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
Solutions:
-
Disubstitution: Piperazine has two reactive nitrogen atoms, which can lead to the formation of a disubstituted pyridazine byproduct.[4] Using mono-protected 1-Boc-piperazine is the primary strategy to prevent this. Ensure the complete conversion of piperazine to 1-Boc-piperazine before the main reaction.
-
Degradation: The pyridazine ring can be susceptible to degradation under harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions).[4] Careful control of temperature and reaction time is crucial.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes reaction conditions from literature for similar nucleophilic aromatic substitution reactions involving piperazine derivatives. This data can serve as a starting point for optimization.
| Entry | Reactants | Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 3-chloropyridazine, 1-Boc-piperazine | NMP | K₂CO₃ | 120°C | 16 | 31 | --INVALID-LINK-- |
| 2 | 3,6-dichloropyridazine, piperazine | Ethanol | Triethylamine | Reflux | 4-6 | 80-90 | --INVALID-LINK-- (Analogous reaction for intermediate synthesis) |
| 3 | Aryl halide, piperazine derivative | THF | Pyridine | RT | 16 | Improved | --INVALID-LINK-- (Solvent/base system change noted to improve yield) |
Issue 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Solutions:
-
Column Chromatography: This is a standard method for purifying organic compounds.[1][2] For this compound, a silica gel column with a gradient of ethyl acetate in heptane or hexane is a good starting point.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[2] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Washing: Before purification, washing the crude product with water or a saturated sodium bicarbonate solution can help remove inorganic salts and acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: Preventing the disubstitution of the pyridazine ring is paramount. Using mono-Boc-protected piperazine is the most effective strategy to ensure that the substitution occurs on only one of the piperazine nitrogens.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[1][2] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. LC-MS can provide more detailed information, including the mass of the product to confirm its formation.
Q3: My starting material, 1-Boc-piperazine, appears to be degrading. What should I do?
A3: 1-Boc-piperazine can be sensitive to acidic conditions, which can cause the Boc group to be removed. Ensure that the reaction conditions are not acidic. If you are generating HCl during the reaction, a sufficient amount of base should be present to neutralize it immediately.[4]
Q4: I see multiple spots on my TLC plate after the reaction. What could they be?
A4: Multiple spots could indicate the presence of unreacted starting materials, the desired product, and byproducts. Potential byproducts include the disubstituted pyridazine and degradation products of your starting materials or product.
Q5: What are some alternative methods for the synthesis of N-arylpiperazines?
A5: Besides nucleophilic aromatic substitution, other common methods include palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions, especially for less activated aryl halides.[5]
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
3,6-dichloropyridazine
-
1-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Heptane or Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,6-dichloropyridazine (1.0 eq), 1-Boc-piperazine (1.0-1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add NMP to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to 120°C and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane or hexane.[1][3]
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Potential Side Reaction
Caption: Illustration of the potential for disubstitution as a side reaction.
References
common side reactions in the synthesis of pyridazinylpiperazines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of pyridazinylpiperazines.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing pyridazinylpiperazines?
A common and effective synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This typically consists of reacting a chloropyridazine with piperazine or a piperazine derivative. The reaction is often carried out in a suitable solvent like ethanol, isopropanol, or acetonitrile, and may require heating under reflux. A non-nucleophilic base, such as triethylamine or potassium carbonate, is frequently added to neutralize the hydrochloric acid generated during the reaction.[1]
Q2: What are the most common side reactions observed in the synthesis of pyridazinylpiperazines?
The most frequently encountered side reactions include:
-
Formation of N,N'-bis-pyridazinylpiperazine: This occurs when both nitrogen atoms of the piperazine ring react with a chloropyridazine molecule, leading to an undesired bis-substituted byproduct.[1][2]
-
Formation of regioisomers: If the pyridazine ring is unsymmetrically substituted, the incoming piperazine may react at different positions, leading to a mixture of isomeric products.
-
Hydrolysis of the chloropyridazine: In the presence of water, the chloropyridazine starting material can undergo hydrolysis, especially at elevated temperatures, leading to the formation of pyridazinone byproducts.
-
Incomplete reaction: The reaction may not proceed to completion, resulting in a mixture of the desired product and unreacted starting materials.[1][2]
Q3: How can I minimize the formation of the N,N'-bis-pyridazinylpiperazine byproduct?
Minimizing the formation of the bis-substituted impurity is a critical aspect of optimizing the synthesis. Several strategies can be employed:
-
Control Stoichiometry: Using a molar excess of piperazine relative to the chloropyridazine can statistically favor the mono-substitution product.[1] However, in some cases, a slight excess of the chloropyridazine precursor may be used to help minimize double substitution.[2] Careful optimization of the stoichiometry is crucial.
-
Slow Addition: A slow, controlled addition of the chloropyridazine to the piperazine solution can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution reaction.[2]
-
Temperature Control: Higher reaction temperatures can sometimes favor the formation of the bis-substituted product. Therefore, running the reaction at the lowest effective temperature is advisable.[2]
-
Use of Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy to ensure mono-substitution. The protecting group can be subsequently removed in a separate step.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyridazinylpiperazines in a question-and-answer format, providing direct solutions to specific problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Predominant formation of byproducts such as N,N'-bis-pyridazinylpiperazine. 3. Poor Starting Material Quality: Impurities in the chloropyridazine or piperazine. 4. Product Loss During Work-up: Loss of product during extraction, filtration, or purification steps. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC or LC-MS.[1][2] 2. Minimize Side Reactions: Refer to the strategies outlined in Q3 of the FAQ section (control stoichiometry, slow addition, temperature control). 3. Purify Starting Materials: Ensure the purity of all reagents before use. Recrystallize or distill starting materials if necessary.[1] 4. Optimize Work-up Procedure: Adjust the pH during extraction to ensure the product is in the desired form for solubility in the organic phase. Use appropriate recrystallization solvents and controlled cooling to maximize recovery.[2] |
| Multiple Spots on TLC/LC-MS (Impure Product) | 1. Presence of Starting Materials: Unreacted chloropyridazine or piperazine. 2. Formation of Byproducts: Presence of N,N'-bis-pyridazinylpiperazine or other side products. | 1. Ensure Complete Reaction: Monitor the reaction until the limiting reagent is fully consumed. 2. Optimize Reaction Conditions: Implement strategies to minimize side reactions as previously discussed. 3. Effective Purification: Employ appropriate purification techniques such as column chromatography with a suitable eluent system (e.g., dichloromethane/methanol gradient) or recrystallization from an appropriate solvent.[2][3] |
| Difficulty in Product Isolation | 1. High Polarity/Zwitterionic Nature: The product may be highly polar or exist as a zwitterion, leading to poor solubility in common organic solvents and high solubility in the aqueous phase. | 1. Continuous Liquid-Liquid Extraction: For products with significant aqueous solubility, continuous liquid-liquid extraction can be an effective isolation method.[1] 2. Solvent Evaporation and Chromatography: Evaporate the solvent and purify the residue using column chromatography, potentially with a polar stationary phase.[1] 3. pH Adjustment: Carefully adjust the pH of the aqueous layer to suppress the ionization of the product and increase its partition into the organic layer during extraction. |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine
This protocol describes the nucleophilic aromatic substitution of 3,6-dichloropyridazine with piperazine.
Materials:
-
3,6-Dichloropyridazine
-
Piperazine (anhydrous)
-
Ethanol (absolute)
-
Triethylamine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol.
-
To this solution, add anhydrous piperazine (1.2 eq) and triethylamine (1.5 eq). The slight excess of piperazine helps to drive the reaction, and triethylamine acts as a base to neutralize the HCl formed.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]
| Parameter | Condition | Approximate Yield |
| Reactants | 3,6-Dichloropyridazine, Piperazine | 85-95%[3] |
| Solvent | Ethanol | - |
| Base | Triethylamine | - |
| Temperature | Reflux | - |
| Reaction Time | 4-6 hours | - |
Visualizations
Caption: Main reaction and side reaction pathway in pyridazinylpiperazine synthesis.
Caption: Troubleshooting workflow for low yield and impurity issues.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Chloropyridazines
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Buchwald-Hartwig amination of chloropyridazines.
Troubleshooting Guide
This section addresses common issues encountered during the C-N cross-coupling with chloropyridazine substrates.
Issue 1: Low to No Conversion
Low or no conversion is a frequent challenge, as the C-Cl bond of chloropyridazines is less reactive than corresponding bromides or iodides. The oxidative addition step is often rate-limiting.[1]
Potential Causes & Solutions Checklist:
-
Inactive Catalyst System:
-
Palladium Source: Ensure the palladium source is active. Pd(OAc)₂ can be unreliable; consider using air-stable pre-catalysts like a G3 or G4 palladacycle for more efficient formation of the active Pd(0) species.[1][2]
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos) which are essential for activating C-Cl bonds.[1][3][4]
-
Catalyst Loading: For challenging substrates, increase catalyst loading from the standard 1-2 mol% up to 5 mol%.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Reactions with chloropyridazines typically require higher temperatures, often in the 80-110 °C range, to facilitate oxidative addition.[1][2]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1][2] Oxygen can deactivate the catalyst.
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, or THF.[1][2] Water and oxygen can interfere with the catalytic cycle.
-
-
Incorrect Base Selection:
Issue 2: Significant Side Product Formation
The most common side reactions are hydrodehalogenation and biaryl formation.
A. Hydrodehalogenation (Replacement of -Cl with -H)
This occurs when the aryl chloride is reduced instead of aminated, often when reductive elimination is slow.[1]
Potential Causes & Solutions:
-
Ligand Choice: Select a ligand that promotes rapid reductive elimination.
-
Base Purity: Use a high-purity, anhydrous base. Traces of moisture or hydroxide in NaOtBu can worsen the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can favor the desired C-N coupling.[1]
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.[2]
B. Biaryl Homocoupling
This involves the coupling of two chloropyridazine molecules.
Potential Causes & Solutions:
-
Ligand/Catalyst Ratio: Optimize the catalyst-to-ligand ratio, typically between 1:1 and 1:2.[2]
-
Ligand Selection: Choose a ligand that sterically disfavors the formation of the biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is the best starting catalyst and ligand combination for aminating a chloropyridazine?
For challenging chloro-heterocycles, a palladium source like Pd₂(dba)₃ or a precatalyst combined with a bulky, electron-rich biaryl phosphine ligand is the recommended starting point. Ligands such as XPhos, RuPhos, and BrettPhos are excellent choices.[2][3] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can provide more consistent results and simplify the reaction setup.[2]
Q2: Which base should I choose?
The choice of base is critical. A strong base is needed to deprotonate the amine and facilitate the catalytic cycle.[2]
| Base | Advantages | Disadvantages |
| NaOtBu | Promotes the highest reaction rates and allows for lower catalyst loadings.[6] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[5][6] |
| LHMDS | Allows for the use of substrates with protic functional groups (e.g., -OH).[6] | More expensive and requires strictly anhydrous conditions. |
| K₃PO₄, Cs₂CO₃ | Compatible with a wider range of base-sensitive functional groups.[1][5] | Requires higher temperatures and often results in slower reaction rates.[1][2] |
Q3: How can I ensure my reaction conditions are sufficiently inert?
Exclusion of oxygen is critical to prevent deactivation of the Pd(0) catalyst.[2]
-
Degas Solvent: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes or use several freeze-pump-thaw cycles for more rigorous applications.[2]
-
Use Schlenk Techniques: Assemble glassware and flame-dry under vacuum, then backfill with an inert gas.[2]
-
Positive Pressure: Add solid reagents under a positive pressure of inert gas and maintain this pressure throughout the reaction (e.g., with a balloon).[2]
Q4: Can I achieve regioselective amination on a dichloropyridazine?
Achieving regioselectivity is possible but challenging. The relative reactivity of the chlorine atoms depends on the electronic and steric environment of the pyridazine ring. For dichloropyridines, the C2 position is generally more activated towards oxidative addition than the C4 position.[7] A similar trend can be expected for dichloropyridazines, but this must be determined empirically.
-
Optimization: Screening different ligands, temperatures, and bases is crucial. For instance, a Xantphos-based catalyst has been shown to provide high C2 selectivity in the amination of 2,4-dichloropyridine.[7]
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination of a Chloropyridazine
This protocol is a general starting point and should be optimized for specific substrates.
Reagents & Equipment:
-
Chloropyridazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed vial, magnetic stirrer, heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (or palladium source and ligand), base, and a magnetic stir bar to a dry Schlenk flask.
-
Add the chloropyridazine and the amine to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Recommended Catalyst Systems for Chloro-Heterocycles
| Catalyst/Ligand System | Amine Type | Key Features |
| Pd₂(dba)₃ / RuPhos | Primary & Secondary Amines | Excellent for electron-deficient heterocycles. |
| Pd₂(dba)₃ / BrettPhos | Primary Amines | Highly effective for a broad range of primary amines.[3][6] |
| XPhos Pd G3/G4 | Primary & Secondary Amines | Air-stable precatalyst, provides consistent results, good for general screening.[2] |
| Pd(OAc)₂ / Josiphos | Benzylamines | Shown to be effective for selective amination of chloropyridines.[7] |
Visualizations
Experimental Workflow
The following diagram outlines the standard workflow for setting up a Buchwald-Hartwig amination reaction.
Troubleshooting Logic Tree
This decision tree provides a logical approach to diagnosing and solving common issues with the reaction.
References
minimizing byproduct formation in 1-Boc-4-(6-chloropyridazin-3-yl)piperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine. The primary focus is on minimizing byproduct formation and optimizing reaction conditions for a higher yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is a nucleophilic aromatic substitution (SNAr) reaction between 1-Boc-piperazine and 3,6-dichloropyridazine. In this reaction, the unprotected secondary amine of 1-Boc-piperazine acts as a nucleophile, displacing one of the chlorine atoms on the pyridazine ring.
Q2: What are the primary byproducts in this synthesis?
A2: The primary byproducts are typically:
-
1,4-Bis(6-chloropyridazin-3-yl)piperazine: This results from the disubstitution of piperazine, where both nitrogen atoms react with a molecule of 3,6-dichloropyridazine. This is more likely to occur if unprotected piperazine is present as an impurity in the 1-Boc-piperazine starting material.
-
1,4-Di-Boc-piperazine: This is a common impurity in the 1-Boc-piperazine starting material and will not react, but will need to be removed during purification.[1]
-
Unreacted starting materials: Residual 1-Boc-piperazine and 3,6-dichloropyridazine may remain if the reaction does not go to completion.
Q3: Why is it crucial to use 1-Boc-piperazine instead of piperazine?
A3: Using 1-Boc-piperazine is a key strategy to ensure monosubstitution on the piperazine ring. The tert-butyloxycarbonyl (Boc) group protects one of the nitrogen atoms, preventing it from reacting with 3,6-dichloropyridazine. This significantly reduces the formation of the undesired 1,4-disubstituted byproduct.
Q4: What are the typical reaction conditions for this synthesis?
A4: Typical reaction conditions involve reacting 1-Boc-piperazine with 3,6-dichloropyridazine in a suitable solvent in the presence of a base. The reaction is often heated to drive it to completion. For a detailed protocol, please refer to the Experimental Protocols section.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient stirring. 4. Impure starting materials. | 1. Increase the reaction time and continue to monitor by TLC. 2. Gradually increase the reaction temperature, for example, to reflux. 3. Ensure vigorous stirring to maintain a homogeneous mixture. 4. Verify the purity of 1-Boc-piperazine and 3,6-dichloropyridazine by analytical techniques such as NMR or GC-MS. |
| Formation of a significant amount of disubstituted byproduct | 1. Presence of unprotected piperazine in the 1-Boc-piperazine starting material. 2. Partial deprotection of the Boc group during the reaction. | 1. Purify the 1-Boc-piperazine starting material to remove any traces of piperazine and 1,4-di-Boc-piperazine. 2. Avoid acidic conditions during the reaction and work-up, as the Boc group is acid-labile. Use a non-acidic base for the reaction. |
| Difficulty in purifying the product | 1. Similar polarities of the product and byproducts. 2. Presence of unreacted starting materials. | 1. Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. 2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. |
| Reaction is not starting | 1. Low reaction temperature. 2. Inactive reagents. 3. Insufficient base. | 1. Gently heat the reaction mixture. 2. Use fresh or properly stored reagents. 3. Ensure an adequate amount of base is present to neutralize the HCl generated during the reaction. |
Experimental Protocols
Synthesis of this compound
This protocol details the nucleophilic aromatic substitution reaction between 1-Boc-piperazine and 3,6-dichloropyridazine.
Materials:
-
1-Boc-piperazine
-
3,6-Dichloropyridazine
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile or DMF, add 3,6-dichloropyridazine (1.0-1.2 eq.) and a base such as anhydrous potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
| Parameter | Condition |
| Reactants | 1-Boc-piperazine, 3,6-Dichloropyridazine |
| Stoichiometry | 1:1.0-1.2 (1-Boc-piperazine : 3,6-Dichloropyridazine) |
| Base | K₂CO₃ or TEA (2.0 eq.) |
| Solvent | Acetonitrile or DMF |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Purification | Column Chromatography |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
addressing poor solubility of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine in reaction solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine in common reaction solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a chemical intermediate frequently used in the synthesis of pharmaceutical compounds. Its structure, containing a Boc-protected piperazine and a chloropyridazine ring, results in a crystalline solid form that often exhibits limited solubility in many standard organic solvents at room temperature. This poor solubility can lead to challenges in reaction setup, incomplete reactions, and difficulties in purification, ultimately impacting reaction yield and reproducibility.
Q2: In which solvents has this compound shown some solubility?
Q3: Are there any general strategies to improve the solubility of Boc-protected piperazine derivatives?
Yes, several general strategies can be employed to improve the solubility of Boc-protected piperazine derivatives in reactions:
-
Solvent Screening: Testing a range of solvents with varying polarities is a primary step.
-
Temperature Adjustment: Increasing the reaction temperature often enhances solubility.
-
Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.
-
High-Boiling Point Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective for dissolving poorly soluble starting materials, especially in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide for Poor Solubility
Q4: My reaction with this compound is incomplete or has a low yield. Could poor solubility be the cause?
Yes, poor solubility is a common reason for incomplete reactions and low yields. If the starting material does not fully dissolve in the reaction solvent, the reaction becomes heterogeneous, limiting the interaction between reactants and leading to slower reaction rates and reduced product formation.
Troubleshooting Steps:
-
Visual Inspection: Check if the starting material is fully dissolved at the reaction temperature. A heterogeneous mixture indicates a solubility issue.
-
Solvent Selection: If using common non-polar or moderately polar solvents like THF or DCM, consider switching to a higher-boiling point, more polar aprotic solvent.
-
Temperature Increase: If the chosen solvent's boiling point allows, gradually increase the reaction temperature while monitoring for any degradation of starting materials or products.
Q5: What alternative solvents can I try for reactions involving this compound?
For nucleophilic aromatic substitution (SNAr) reactions, which are typical for this compound, consider the following solvents:
-
1,4-Dioxane: Has been successfully used at 80°C.[1]
-
N,N-Dimethylformamide (DMF): A common solvent for SNAr reactions that can often dissolve poorly soluble substrates.
-
Dimethyl Sulfoxide (DMSO): Another excellent choice for SNAr, known for its high polarity and solvating power.
-
N-Methyl-2-pyrrolidone (NMP): A high-boiling point solvent that can be effective when others fail.
-
Toluene or Xylene: While less polar, they can be effective at high temperatures for certain reactions.
It is advisable to perform small-scale solubility tests before committing to a large-scale reaction.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Boiling Point (°C) | Qualitative Solubility at Room Temp. | Qualitative Solubility at Elevated Temp. | Notes |
| 1,4-Dioxane | Low | 101 | Poor to Moderate | Good | Successfully used as a reaction solvent at 80°C.[1] |
| Ethyl Acetate | Moderate | 77 | Poor | Moderate to Good | Suitable for recrystallization.[1] |
| Dichloromethane (DCM) | Moderate | 40 | Poor to Moderate | N/A (low boiling point) | Often used in workup and chromatography. |
| Tetrahydrofuran (THF) | Moderate | 66 | Poor to Moderate | Moderate | May require heating for improved solubility. |
| Acetonitrile (ACN) | High | 82 | Poor | Moderate | Worth considering as an alternative polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | High | 153 | Moderate | Good to Excellent | A standard choice for challenging SNAr reactions. |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Moderate | Good to Excellent | High boiling point and strong solvating properties. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrating Solvent Use)
This protocol is adapted from a known synthesis and demonstrates the use of 1,4-dioxane as a suitable solvent.[1]
Materials:
-
3,6-Dichloropyridazine
-
N-Boc-piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
10% Citric acid solution
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 equiv.) and N-Boc-piperazine (0.98 equiv.) in 1,4-dioxane, add N,N-diisopropylethylamine (1.05 equiv.).
-
Heat the reaction mixture to 80°C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a large volume of ethyl acetate.
-
Wash the organic layer sequentially with 10% citric acid solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from hot ethyl acetate to obtain this compound as an off-white solid.[1]
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: General experimental workflow for reactions.
References
preventing N-N bond cleavage in pyridazinone synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyridazinones, with a core focus on preventing N-N bond cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during pyridazinone synthesis?
A1: Researchers often face challenges such as low product yields, the formation of multiple side products, and difficulties in achieving regioselectivity. Common side reactions include incomplete cyclization leading to hydrazone formation, and in some cases, undesired N-N bond cleavage, particularly under harsh reaction conditions.[1] The purity of starting materials, reaction temperature, solvent choice, and pH are all critical factors that can influence the success of the synthesis.[1]
Q2: What is N-N bond cleavage in the context of pyridazinone synthesis, and why is it a problem?
A2: N-N bond cleavage is a side reaction where the nitrogen-nitrogen single bond in the hydrazine reactant or the resulting pyridazinone ring is broken. This leads to the formation of a complex mixture of degradation products, significantly reducing the yield of the desired pyridazinone and complicating the purification process.[1] This reaction is typically promoted by harsh conditions such as high temperatures or the presence of strong reducing or oxidizing agents.[1]
Q3: How can I tell if N-N bond cleavage is occurring in my reaction?
A3: The primary indication of N-N bond cleavage is the appearance of unexpected byproducts in your reaction mixture, often observed as multiple spots on a Thin Layer Chromatography (TLC) analysis that do not correspond to your starting materials, desired product, or common intermediates like hydrazones. Mass spectrometry (MS) analysis of the crude reaction mixture can help identify fragments that lack the characteristic diazine core, suggesting the N-N bond has been broken.
Troubleshooting Guide: Preventing N-N Bond Cleavage
This guide provides a systematic approach to diagnosing and resolving issues related to N-N bond cleavage during pyridazinone synthesis.
Problem: Low yield of desired pyridazinone with a complex mixture of unidentified byproducts, suggesting N-N bond cleavage.
Initial Assessment:
-
Analyze Reaction Conditions: Review your experimental protocol. Are you using high temperatures (e.g., reflux in high-boiling solvents for extended periods)? Are strong acids, bases, or any oxidizing/reducing agents present?
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and MS to confirm the absence of the N-N bond.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Excessive Heat | - Lower the reaction temperature and extend the reaction time. - Consider microwave-assisted synthesis for shorter reaction times and potentially lower temperatures. | High temperatures can provide the energy required to overcome the activation barrier for N-N bond cleavage.[1] |
| Harsh pH Conditions | - If using strong acid or base catalysis, switch to a milder catalyst (e.g., acetic acid instead of sulfuric acid). - Buffer the reaction mixture to maintain a more neutral pH. | Extreme pH can promote side reactions, including the degradation of the hydrazine starting material or the pyridazinone product.[1] |
| Presence of Strong Oxidizing/Reducing Agents | - Scrutinize all reagents for potential oxidizing or reducing properties. - If a redox step is necessary, consider performing it in a separate step after the formation of the pyridazinone ring. | These agents can directly attack and cleave the N-N bond.[1] |
| Reactive Hydrazine Moiety | - Employ a protecting group strategy for the hydrazine. For instance, using a Boc-protected hydrazine can shield the N-N bond during the initial reaction steps. | Protecting the hydrazine can prevent its direct degradation and unwanted side reactions before the cyclization occurs. |
| Inappropriate Solvent | - Screen alternative solvents. Protic solvents like ethanol are common, but for sensitive substrates, aprotic solvents might offer better stability. | The solvent can influence the reaction pathway and the stability of intermediates.[1] |
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of pyridazinone synthesis, providing a comparative overview.
| Starting Materials | Reaction Conditions | Yield (%) | Notes on N-N Bond Cleavage | Reference |
| β-Benzoylpropionic acid and Hydrazine hydrate | Ethanol, Reflux, 4-6 hours | ~85% | Not reported as a major issue under these standard conditions. | [1] |
| Phenyl-fulvene and Hydrazine hydrate | Methanol, Room Temperature, 24 hours | 71% | Milder conditions likely minimize N-N bond cleavage. | |
| γ-ketoacid and Hydrazine hydrate | Acetic Acid, Reflux | Varies | Acetic acid is a common protic solvent that facilitates the reaction. | [1] |
| 1,2-dicarbonyl and Hydrazine | High Temperature | Lower yields | High temperatures are cited as a cause for N-N bond cleavage and product decomposition.[1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one under Mild Conditions
This protocol utilizes standard reflux conditions in ethanol, which are generally mild enough to avoid significant N-N bond cleavage.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine at Room Temperature
This protocol employs room temperature conditions, further minimizing the risk of thermally induced N-N bond cleavage.
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3x).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of pyridazinones.
Caption: Troubleshooting decision tree for N-N bond cleavage in pyridazinone synthesis.
References
Technical Support Center: Strategies to Avoid Aryl Halide Homocoupling Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively minimize aryl halide homocoupling, a common side reaction in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is aryl halide homocoupling?
A1: Aryl halide homocoupling is an undesired side reaction in which two molecules of an aryl halide react with each other to form a symmetrical biaryl compound (Ar-Ar). This reaction is catalyzed by the same palladium catalyst used for the desired cross-coupling reaction, leading to a reduction in the yield of the target product and complicating its purification.
Q2: What are the primary causes of aryl halide homocoupling?
A2: The main causes of aryl halide homocoupling are:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic intermediates.[1]
-
High Temperatures: Elevated reaction temperatures can sometimes favor the homocoupling pathway.
-
Inefficient Catalytic Cycle: A slow or inefficient cross-coupling catalytic cycle can provide more opportunity for side reactions like homocoupling to occur.
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can promote homocoupling.[2]
-
Nature of the Aryl Halide: Aryl iodides are generally more prone to homocoupling than aryl bromides or chlorides due to their higher reactivity.
Q3: Which cross-coupling reactions are most susceptible to aryl halide homocoupling?
A3: Aryl halide homocoupling is a potential side reaction in many palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Homocoupling of the aryl halide or the organoboron reagent can occur.[1]
-
Heck Reaction: Dimerization of the aryl halide is a known side reaction.[3]
-
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser-Hay coupling) is common, and homocoupling of the aryl halide can also be observed.[4]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to aryl halide homocoupling in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
Problem: Significant formation of the aryl halide homocoupling product (Ar-Ar) is observed.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Oxygen in the reaction mixture | Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles for solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[5] |
| High reaction temperature | Lower the reaction temperature in increments of 10 °C. | Lower temperatures can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling. |
| Suboptimal Ligand | Use bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos.[6] | Bulky ligands favor the formation of monoligated palladium species, which can accelerate the rate-limiting steps of the cross-coupling cycle and suppress side reactions. |
| Inappropriate Base | Use a weaker base like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH.[6] | Strong bases can sometimes promote side reactions. The choice of base can significantly influence the reaction outcome. |
| Slow Reagent Addition | Add the organoboron reagent slowly to the reaction mixture using a syringe pump.[7] | Slow addition helps to maintain a low concentration of the organoboron species, which can minimize its homocoupling if that is also an issue, and can favor the cross-coupling pathway. |
Heck Reaction
Problem: The formation of the symmetrical biaryl from the aryl halide is a major byproduct.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Decomposition | Use a more stable palladium precatalyst or add a stabilizing ligand in a slightly higher ratio to palladium. | Palladium black, a product of catalyst decomposition, can catalyze homocoupling.[2] |
| High Temperature | Optimize the reaction temperature by screening a range of lower temperatures. | High temperatures can lead to catalyst decomposition and increase the rate of side reactions. |
| Choice of Base | Screen different organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate). | The nature and strength of the base can influence the catalytic cycle and the prevalence of side reactions. |
| Solvent Effects | Evaluate different solvents. Polar aprotic solvents like DMF or NMP are commonly used, but sometimes less polar solvents can reduce side reactions. | The solvent can affect the solubility of intermediates and the stability of the catalyst. |
Sonogashira Coupling
Problem: Besides the desired cross-coupled product, a significant amount of the aryl halide homocoupling product is formed. (Note: Alkyne homocoupling, or Glaser-Hay coupling, is also a very common side reaction in this chemistry).[4]
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere.[4] | Oxygen is a key promoter of both alkyne and aryl halide homocoupling. |
| High Copper (I) Concentration | Reduce the amount of the copper(I) co-catalyst or switch to a copper-free protocol.[8] | While copper(I) is a co-catalyst for the desired reaction, it is also a primary promoter of Glaser-Hay alkyne homocoupling. High concentrations can sometimes contribute to other side reactions. |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands. | These ligands can stabilize the palladium catalyst and promote the desired cross-coupling over side reactions. |
| Slow Alkyne Addition | Add the terminal alkyne slowly to the reaction mixture.[9] | This keeps the instantaneous concentration of the alkyne low, which can help to suppress its homocoupling. |
Data Presentation: Influence of Reaction Parameters on Homocoupling
The following tables summarize the effect of different ligands, bases, and solvents on the yield of the desired cross-coupling product versus the homocoupling side product.
Table 1: Effect of Phosphine Ligands on Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 65 | 15 | [6] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 92 | <5 | [6] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 98 | <2 | [6] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 97 | <2 | [6] |
Table 2: Effect of Base on Suzuki-Miyaura Coupling
| Base | Aryl Halide | Arylboronic Acid | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| NaOH | 4-Bromotoluene | Phenylboronic acid | 75 | 10 | [6] |
| K₂CO₃ | 4-Bromotoluene | Phenylboronic acid | 95 | <5 | [6] |
| K₃PO₄ | 4-Bromotoluene | Phenylboronic acid | 98 | <2 | [6] |
| Cs₂CO₃ | 4-Bromotoluene | Phenylboronic acid | 96 | <3 | [6] |
Table 3: Effect of Solvent on Sonogashira Coupling (Glaser-Hay Homocoupling)
| Solvent | Aryl Halide | Terminal Alkyne | Cross-Coupling Yield (%) | Alkyne Homocoupling Yield (%) | Reference |
| THF | Iodobenzene | Phenylacetylene | 75 | 20 | [10] |
| Toluene | Iodobenzene | Phenylacetylene | 85 | 10 | [10] |
| DMF | Iodobenzene | Phenylacetylene | 60 | 30 | [10] |
| Triethylamine | Iodobenzene | Phenylacetylene | 92 | <5 | [4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand to Minimize Homocoupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a bulky phosphine ligand to suppress aryl halide homocoupling.
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate glovebox or under a positive flow of argon, add Pd₂(dba)₃ and SPhos to the flask.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling to Avoid Glaser-Hay Homocoupling
This protocol provides a method for Sonogashira coupling that avoids the use of a copper co-catalyst, thereby minimizing the common alkyne homocoupling side reaction.
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous, degassed THF (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the aryl bromide.
-
Add the degassed THF and DIPEA via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Visualizations
Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing aryl halide homocoupling side reaction.
Caption: A decision-making workflow for troubleshooting and minimizing aryl halide homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. books.lucp.net [books.lucp.net]
Technical Support Center: Purification of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
-
Product Adhesion to Silica Gel: The basic nature of the piperazine nitrogen can lead to strong interaction with the acidic silica gel, causing tailing and incomplete elution.
-
Improper Solvent System: The polarity of the eluent may be too low to effectively move the product off the column or too high, leading to co-elution with impurities.
-
Product Decomposition: The compound may be sensitive to the acidic nature of the silica gel over long exposure times.
Solutions:
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.[1]
-
Solvent Gradient: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to ensure good separation.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a deactivated silica gel.[2]
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a more uniform application and separation.
Issue 2: Persistent Impurities After Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both the product and the impurity at both high and low temperatures.
-
Oiling Out: The compound may separate as an oil rather than crystals if the solution is supersaturated or cooled too quickly.
-
Co-crystallization: The impurity may have a similar crystal lattice structure to the product, leading to its incorporation into the crystal structure.
Solutions:
-
Solvent Screening: Test a variety of solvents with different polarities. Good recrystallization solvents will dissolve the compound when hot but have low solubility when cold. Common solvent systems to try include ethanol, isopropanol, ethyl acetate/hexane, and acetone/hexane.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of purer crystals.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to induce crystallization.
-
Seed Crystals: If available, add a small, pure crystal of the product to the cooled solution to initiate crystallization.
-
Second Recrystallization: If impurities persist, a second recrystallization using a different solvent system may be necessary.
Issue 3: Product Appears as an Oil Instead of a Solid
Possible Causes:
-
Low Melting Point: The product itself may be a low-melting solid or an oil at room temperature.
-
Presence of Impurities: Impurities can depress the melting point of a compound, causing it to appear as an oil.
-
Residual Solvent: Trapped solvent can prevent the product from solidifying.
Solutions:
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) and stir vigorously. This can often induce solidification by washing away impurities that are preventing crystallization.
-
High Vacuum Drying: Place the oily product under high vacuum for an extended period to remove any residual solvent. Gentle heating under vacuum may also be helpful if the compound is thermally stable.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a small amount of a good solvent and then slowly add an anti-solvent (a solvent in which the product is insoluble) until the solution becomes cloudy. This can often trigger precipitation of the solid product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 1-Boc-piperazine and 3,6-dichloropyridazine. A significant byproduct to watch for is the 1,4-disubstituted piperazine, where the pyridazine ring has reacted with both nitrogen atoms of the piperazine.[1][4] Over-reaction or side reactions involving the chloro-substituent on the pyridazine ring can also lead to other minor impurities.
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use the same eluent system for TLC as you plan to use for your column. The ideal eluent should give your product an Rf value of approximately 0.3-0.4 for good separation. Visualize the spots using a UV lamp (254 nm), as the aromatic rings in the molecule should be UV active.
Q3: Is acid-base extraction a suitable purification method for this compound?
A3: While acid-base extraction can be a powerful technique for separating basic compounds like piperazine derivatives from neutral or acidic impurities, it should be approached with caution for this specific molecule.[1] The Boc protecting group is acid-labile and can be cleaved under strongly acidic conditions. If you choose to use this method, use a mild acid (e.g., dilute citric acid) and carefully monitor the pH to avoid deprotection.
Q4: What analytical techniques are recommended to confirm the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if their signals are visible.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[5]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexane. Add 0.5% triethylamine to the eluent to minimize tailing.
-
Column Packing: Pack a chromatography column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Analyze the final product by HPLC and NMR to confirm its purity.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity (HPLC) | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | High resolution for complex mixtures. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >99% (if successful) | 50-70% | Simple, cost-effective, and can yield very pure material. | Not suitable for all compounds (oils or highly soluble impurities). |
| Acid-Base Extraction | Variable | Variable | Good for removing neutral/acidic impurities. | Risk of Boc-deprotection. |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
effect of temperature and reaction time on 1-Boc-4-(6-chloropyridazin-3-yl)piperazine synthesis
Welcome to the technical support center for the synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a nucleophilic aromatic substitution (SNAr) reaction. It involves the reaction of 3,6-dichloropyridazine with 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
The key reactants are 3,6-dichloropyridazine and 1-Boc-piperazine. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used to neutralize the HCl generated during the reaction. Common solvents include aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).
Q3: How does temperature affect the reaction?
Temperature plays a crucial role in the rate of reaction and the formation of byproducts. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired side products, such as the di-substituted pyridazine, and potentially cause degradation of the starting materials or product. For analogous reactions, it has been observed that higher temperatures can sometimes lead to lower yields.[1]
Q4: What is the typical effect of reaction time?
Reaction time is a critical parameter that needs to be optimized. Insufficient reaction time will result in incomplete conversion of the starting materials, leading to a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can also promote the formation of byproducts and degradation, thereby reducing the overall yield and purity of the desired product.[1] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time to quench the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to proceed for a longer duration if starting material is still present. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential byproduct formation. Optimization is key. - Check Reagent Quality: Ensure the purity and reactivity of starting materials and reagents, especially the 1-Boc-piperazine and the base. |
| 2. Ineffective Base: The base may not be efficiently neutralizing the generated HCl, thus protonating the piperazine and reducing its nucleophilicity. | - Use a stronger or less hindered base: Consider switching to a base like DIPEA if using TEA. - Ensure Stoichiometry: Use a slight excess of the base (e.g., 1.2-1.5 equivalents). | |
| 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | - Solvent Selection: Switch to a solvent with higher polarity and a higher boiling point, such as DMF or DMSO, which can aid in dissolving the reactants. | |
| Presence of Significant Impurities | 1. Di-substituted Byproduct Formation: Both chlorine atoms on the 3,6-dichloropyridazine have reacted with 1-Boc-piperazine. | - Control Stoichiometry: Use a slight excess of 3,6-dichloropyridazine relative to 1-Boc-piperazine. - Slow Addition: Add the 1-Boc-piperazine solution slowly to the reaction mixture containing 3,6-dichloropyridazine to maintain a low concentration of the nucleophile. - Lower Temperature: Running the reaction at a lower temperature for a longer period can favor the mono-substitution product. |
| 2. Unreacted Starting Materials: The final product is contaminated with 3,6-dichloropyridazine or 1-Boc-piperazine. | - Optimize Reaction Time and Temperature: As described above, ensure the reaction goes to completion without significant degradation. - Purification: Employ column chromatography for purification to effectively separate the product from the starting materials. | |
| 3. Degradation Products: The product or starting materials may be degrading under the reaction conditions. | - Lower Temperature: If degradation is suspected, reduce the reaction temperature. - Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions. |
Data Presentation
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| 1 | 60 | 4 | 45 | 95 | Incomplete conversion of starting materials. |
| 2 | 60 | 12 | 70 | 92 | Good conversion, minor di-substituted byproduct observed. |
| 3 | 80 | 4 | 85 | 88 | Faster reaction, but increased formation of di-substituted byproduct. |
| 4 | 80 | 12 | 80 | 80 | Significant amount of di-substituted byproduct and some degradation. |
| 5 | 100 | 2 | 75 | 75 | Rapid reaction, but significant byproduct formation and degradation. |
| 6 | 100 | 8 | 60 | 65 | Extensive degradation and multiple byproduct spots on TLC. |
Note: This data is hypothetical and intended to serve as a template for experimental design and optimization.
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired outcomes.
Materials:
-
3,6-dichloropyridazine
-
1-Boc-piperazine
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq.) in DMF in a round-bottom flask, add 1-Boc-piperazine (1.0-1.1 eq.) and DIPEA (1.2-1.5 eq.).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) for the specified time (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to 1-Boc-4-(6-chloropyridazin-3-yl)piperazine and Other Boc-Protected Piperazines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine with other commonly used Boc-protected piperazines in synthetic chemistry. The selection of the appropriate building block is crucial for the successful and efficient synthesis of target molecules in drug discovery and development. This document aims to assist researchers in making informed decisions by presenting comparative data on reactivity, synthetic utility, and applications, supported by detailed experimental protocols.
Introduction to Boc-Protected Piperazines
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a common strategy to enable selective functionalization of the second nitrogen. This allows for the controlled synthesis of complex molecules.
This guide focuses on the comparative analysis of This compound against other frequently utilized Boc-protected piperazines, such as 1-Boc-piperazine , 1-Boc-4-methylpiperazine , and 1-Boc-4-phenylpiperazine . The presence of the electron-deficient 6-chloropyridazine moiety in the target compound significantly influences its reactivity and imparts unique properties that can be leveraged in specific synthetic contexts.
Synthesis of Boc-Protected Piperazines
The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of a dichloropyridazine with 1-Boc-piperazine. Other substituted Boc-piperazines are generally prepared by the mono-Boc protection of the corresponding substituted piperazine or by functionalization of the unprotected nitrogen of 1-Boc-piperazine.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of a substituted Boc-piperazine.
A Comparative Analysis of the Reactivity of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine and its Bromo Analogue in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel chemical entities. The reactivity of building blocks in key cross-coupling reactions directly impacts reaction efficiency, yield, and overall cost-effectiveness of a synthetic route. This guide provides a comparative analysis of the reactivity of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine and its bromo analogue, 1-Boc-4-(6-bromopyridazin-3-yl)piperazine, in three commonly employed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The pyridazine core is a prevalent motif in medicinal chemistry, and the ability to functionalize it at the 6-position is of significant interest. The choice between a chloro or bromo substituent at this position can have a substantial impact on the reaction conditions required and the overall success of the coupling reaction. This comparison is based on established principles of aryl halide reactivity and supported by experimental data from analogous systems.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength of the carbon-halogen bond plays a crucial role in this step. Generally, the reactivity of aryl halides follows the trend: I > Br > Cl > F. This is attributed to the decreasing bond strength of the C-X bond as one moves down the halogen group. Consequently, aryl bromides are typically more reactive than aryl chlorides and often require milder reaction conditions, such as lower temperatures and less specialized catalyst systems.
The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond, making both the chloro and bromo derivatives viable substrates for cross-coupling reactions. However, the inherent difference in the C-Br and C-Cl bond energies dictates that the bromo analogue will generally exhibit higher reactivity.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct comparative experimental data for this compound and its bromo analogue is not extensively available in the public domain, we can infer their relative reactivity from studies on structurally similar 6-halopyridazine derivatives. The following sections summarize the expected differences in performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For the coupling of 6-halopyridazines with boronic acids or their derivatives, the bromo analogue is expected to react under milder conditions and potentially give higher yields in shorter reaction times compared to the chloro analogue.
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling
| Parameter | 1-Boc-4-(6-bromopyridazin-3-yl)piperazine | This compound |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Often requires more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) |
| Reaction Temperature | Typically lower (e.g., 80-100 °C) | Generally higher (e.g., 100-120 °C) |
| Reaction Time | Shorter | Longer |
| Yield | Generally higher | Can be lower, more sensitive to reaction conditions |
A study on the Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids demonstrated that the reaction proceeded smoothly under microwave irradiation at 135-140 °C with a 5 mol % palladium catalyst loading, yielding moderate to good results.[1] This suggests that while the chloro derivative is a viable substrate, it may require elevated temperatures and specific catalytic systems for efficient coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the bromo analogue of the target compound is expected to be more reactive than the chloro derivative. This can be a significant advantage when coupling with sensitive amines or when trying to minimize side reactions.
Table 2: Anticipated Performance in Buchwald-Hartwig Amination
| Parameter | 1-Boc-4-(6-bromopyridazin-3-yl)piperazine | This compound |
| Catalyst System | Standard Buchwald-Hartwig catalysts and ligands | Often requires more advanced generation ligands (e.g., G3 or G4 palladacycles with bulky biarylphosphine ligands) |
| Reaction Temperature | Typically lower | Generally higher |
| Base | A wider range of bases can be effective | Often requires a strong, non-nucleophilic base (e.g., LHMDS, NaOtBu) |
| Yield | Generally higher and more reproducible | More variable, with potential for lower yields |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is particularly advantageous in this reaction, often allowing for the use of standard palladium-copper co-catalyst systems under milder conditions. The chloro analogue, while still reactive, may necessitate the use of more specialized, copper-free conditions or more active catalyst systems to achieve comparable results.
Table 3: Anticipated Performance in Sonogashira Coupling
| Parameter | 1-Boc-4-(6-bromopyridazin-3-yl)piperazine | This compound |
| Catalyst System | Standard Pd/Cu co-catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI) | May require more active Pd catalysts and potentially copper-free conditions to avoid side reactions |
| Reaction Temperature | Often proceeds at or near room temperature | Typically requires elevated temperatures |
| Reaction Time | Shorter | Longer |
| Yield | Generally high | Can be moderate to good, but more condition-dependent |
A detailed protocol for the Sonogashira coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine highlights the utility of the bromo-substituent as the reactive site for oxidative addition to the palladium(0) catalyst in this electron-deficient heterocyclic system.[2]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, based on procedures reported for structurally similar 6-halopyridazine derivatives. These should be considered as starting points for optimization for the specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 6-halopyridazine derivative (1.0 equiv) and the corresponding boronic acid or boronate ester (1.2-1.5 equiv) in a suitable solvent (e.g., dioxane, toluene, or DME/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried flask, the 6-halopyridazine derivative (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol %), a suitable phosphine ligand (e.g., XPhos, SPhos, 1.5-2 times the palladium loading), and a base (e.g., NaOtBu, LHMDS, or K₃PO₄, 1.5-2.0 equiv) are combined. The flask is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., toluene, dioxane, or THF) is added, and the reaction mixture is heated to a temperature between 80 and 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography.
General Procedure for Sonogashira Coupling
To a degassed solution of the 6-halopyridazine derivative (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or acetonitrile) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), a copper(I) co-catalyst (e.g., CuI, 1-5 mol %), and a base (e.g., triethylamine or diisopropylamine). The reaction is stirred at a temperature ranging from room temperature to 80 °C under an inert atmosphere until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualization of Concepts
Caption: Comparative reactivity of bromo and chloro pyridazine analogues.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
References
A Comparative Guide to Purity Validation of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine against other analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions for their analytical needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3][4] This guide will detail a validated HPLC method for this compound and compare its performance with alternative methods such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability of the results. The parameters evaluated include specificity, linearity, accuracy, precision, and robustness.[5]
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound is provided below.
HPLC Method Validation Workflow
Caption: Workflow for the validation of the HPLC method.
Instrumentation and Chromatographic Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric acid in Water (B).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 245 nm.[6]
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Potential Impurity Stock Solutions: Prepare stock solutions of potential impurities, such as 3,6-dichloropyridazine and N-Boc-piperazine, at a concentration of 100 µg/mL in the diluent.[7]
Method Validation Procedures
-
Specificity: Inject the diluent, standard solution, sample solution, and a spiked solution containing the standard and potential impurities to demonstrate the separation of the main peak from any impurities.
-
Linearity: Prepare a series of solutions of the reference standard at concentrations ranging from 1 µg/mL to 150 µg/mL. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.[5]
-
Accuracy: Perform recovery studies by spiking the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Calculate the percentage recovery.[5]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day and calculate the relative standard deviation (RSD) of the peak areas.[5]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and instrument if possible, and calculate the RSD.[5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess the method's reliability.
Data Presentation and Comparison
The following tables summarize the performance of the HPLC method and compare it with other analytical techniques.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
| Robustness | System suitability parameters are met | Complies |
Table 2: Comparison of Analytical Methods for Purity Analysis
| Feature | HPLC-UV | Gas Chromatography (GC) | LC-MS |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, various detectors | Separation based on polarity, mass-based detection |
| Applicability | Wide range of non-volatile and thermally stable compounds | Volatile and thermally stable compounds | Wide range of compounds, provides molecular weight information |
| Sensitivity | Good (µg/mL to ng/mL) | Good (ng/mL to pg/mL) | Excellent (pg/mL to fg/mL) |
| Specificity | Good, based on retention time and UV spectrum | Good, based on retention time | Excellent, based on retention time and mass-to-charge ratio |
| Sample Preparation | Simple dissolution | May require derivatization for polar compounds | Simple dissolution |
| Cost | Moderate | Moderate | High |
| Throughput | High | Moderate | Moderate |
| Hypothetical Purity (%) | 99.85% | 99.80% | 99.90% |
| Hypothetical Impurity Profile | Detects non-volatile impurities | Detects volatile impurities | Provides structural information on impurities |
The Importance of Purity Validation in Drug Development
The purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that can significantly impact the safety and efficacy of a drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1] Regulatory agencies require stringent control and monitoring of impurities.
Caption: The central role of intermediate purity in ensuring drug safety and efficacy.
Conclusion
The presented HPLC method provides a reliable and robust approach for the purity validation of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control. While other techniques like GC and LC-MS offer certain advantages, HPLC-UV remains a cost-effective and high-throughput option for the quantitative analysis of this particular intermediate. The choice of analytical method should be based on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. 1-BOC-4-(6-氯-哒嗪-3-基)哌嗪 CAS#: 492431-11-5 [m.chemicalbook.com]
A Comparative Guide to the Spectroscopic Analysis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine. Additionally, it contrasts these methods with High-Performance Liquid Chromatography (HPLC), a common alternative for purity assessment and quantitative analysis. Experimental protocols and data interpretation are provided to support researchers in their analytical workflows.
Spectroscopic and Chromatographic Data Summary
The following tables summarize the key analytical data for this compound, offering a comparative overview of the information obtained from each technique.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Observed/Expected Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 1.25 ppm (s, 9H) | tert-butyl group of Boc protector |
| 3.26-3.47 ppm (m, 8H) | Piperazine ring protons | ||
| 6.67 ppm (d, J = 9.6 Hz, 1H) | Pyridazine ring proton | ||
| 7.00 ppm (d, J = 9.6 Hz, 1H) | Pyridazine ring proton | ||
| IR | Wavenumber (cm⁻¹) | ~2975 cm⁻¹ | C-H stretch (Boc group) |
| ~1695 cm⁻¹ | C=O stretch (Boc carbonyl) | ||
| ~1580 cm⁻¹ | C=N stretch (pyridazine ring) | ||
| ~1240 cm⁻¹ | C-N stretch (piperazine) | ||
| ~780 cm⁻¹ | C-Cl stretch | ||
| MS (ESI) | Mass-to-charge (m/z) | 299.0 [M+H]⁺ | Molecular weight confirmation |
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms | Non-destructive, provides unambiguous structural elucidation | Lower sensitivity, requires higher sample concentration |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular fingerprint | Limited structural information, complex spectra can be difficult to interpret |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS) | High sensitivity, small sample amount needed | Destructive, may not distinguish between isomers |
| HPLC-UV | Purity, quantification of impurities | High resolution, quantitative, well-established for quality control | Destructive, requires reference standards for identification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.
-
Procedure: Acquire ¹H NMR spectra at room temperature. Process the data using appropriate software for Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Procedure: Record the spectrum in the range of 4000-400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Procedure: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The data is presented as relative intensity versus mass-to-charge ratio (m/z).
High-Performance Liquid Chromatography (HPLC)
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject a defined volume (e.g., 10 µL) of the sample solution. Monitor the elution of the compound and any impurities. The purity is determined by the relative peak areas.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical intermediate like this compound.
Caption: Workflow of Spectroscopic and Chromatographic Analysis.
This guide serves as a foundational resource for the analytical characterization of this compound. For regulatory submissions, validated analytical methods are required.
A Comparative Guide to LC-MS/MS for the Quantification of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine and its Impurities
For researchers, scientists, and drug development professionals, the precise quantification of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine and its associated impurities is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical methods, supported by representative experimental data and detailed methodologies.
Introduction to Analytical Challenges
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The control of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, is a critical aspect of drug development and manufacturing. The analytical challenge lies in the need for highly sensitive and selective methods to detect and quantify these impurities, often present at trace levels in the presence of the main compound.
Comparison of Analytical Methodologies
LC-MS/MS has emerged as the gold standard for the analysis of pharmaceutical compounds and their impurities due to its unparalleled sensitivity and selectivity.[1] However, other techniques can be employed depending on the specific analytical requirements.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and selectivity.[1][2] Capable of analyzing complex matrices. Provides structural information for impurity identification. | Higher equipment cost and complexity.[3] |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Readily available instrumentation. Good for routine analysis of the main component.[3] | Lower sensitivity for impurities, especially those lacking a strong chromophore.[3] May require derivatization for sensitive detection of certain impurities.[4] |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. | Ideal for volatile and semi-volatile impurities.[2] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| NMR | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information for impurity identification.[2] Quantitative (qNMR) capabilities. | Lower sensitivity compared to MS. More complex data analysis.[3] |
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation of an analytical method. Below is a representative LC-MS/MS protocol that can be adapted and optimized for the quantification of this compound and its impurities.
LC-MS/MS Method for Quantification
This protocol is a general example and may require optimization for specific applications and impurity profiles.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards and quality control samples by spiking known amounts of this compound and any available impurity reference standards into the diluent.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: A suitable gradient to ensure separation of the main component from its potential impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and each impurity by infusing a standard solution of each analyte into the mass spectrometer.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
4. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Quantitative Data Summary
The following table presents representative performance data for a validated LC-MS/MS method for a similar piperazine-containing compound, which can be considered as target validation parameters for the analysis of this compound.
| Validation Parameter | Typical Performance Characteristics |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
To further clarify the experimental process, a graphical representation of the workflow is provided below.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
For the comprehensive and sensitive quantification of this compound and its impurities, LC-MS/MS stands out as the superior analytical technique. Its ability to provide high sensitivity and selectivity makes it invaluable for quality control and regulatory compliance in pharmaceutical development.[1][2] While other methods like HPLC-UV can be utilized for routine analysis of the main component, they often lack the sensitivity required for trace impurity analysis.[3] The choice of the most appropriate analytical method will ultimately depend on the specific analytical needs, available instrumentation, and regulatory requirements.
References
Comparative Biological Activity of 4-(6-Chloropyridazin-3-yl)piperazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives based on the 4-(6-chloropyridazin-3-yl)piperazine scaffold. While specific quantitative data for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine derivatives remains limited in publicly available literature, this document summarizes the reported biological activities of structurally related analogs, offering valuable insights into their potential therapeutic applications.
The piperazine and pyridazine moieties are well-established pharmacophores known to impart a wide range of biological activities.[1][2] Derivatives incorporating the 4-(6-chloropyridazin-3-yl)piperazine core have been investigated for various therapeutic effects, most notably in the areas of oncology and enzyme inhibition. The structural versatility of the piperazine nitrogen allows for the introduction of diverse substituents, leading to a broad spectrum of pharmacological profiles.[2]
Anticancer Activity
Several studies have explored the cytotoxic effects of 4-(6-chloropyridazin-3-yl)piperazine derivatives against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cancer cell proliferation, like poly (ADP-ribose) polymerase (PARP).[3]
Quantitative Analysis of Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 4-(6-chloropyridazin-3-yl)piperazine derivatives against different human cancer cell lines. It is important to note that these are examples from the broader class of piperazine and pyridazine derivatives and not specifically the 1-Boc protected forms.
| Compound ID | R Group (Substitution on Piperazine) | Cell Line | IC50 (µM) |
| Series 1 | Substituted Benzoyl | MCF-7 (Breast) | 0.2 - 11.6[4][5] |
| MDA-MB-231 (Breast) | 0.4 - 21.5[4][5] | ||
| T-47D (Breast) | 2.1 - 8.7[4] | ||
| HCT-116 (Colon) | Data not specified[5] | ||
| HUH7 (Liver) | Data not specified[5] | ||
| Series 2 | Substituted Aryl/Heteroaryl | Various | Data not specified |
Enzyme Inhibition
The 4-(6-chloropyridazin-3-yl)piperazine scaffold has also been utilized in the design of various enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of urease, carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), highlighting their potential in treating a range of diseases from bacterial infections to inflammatory disorders.[6][7]
Quantitative Analysis of Enzyme Inhibition
The table below presents the inhibitory concentrations (IC50 or Ki values) of selected pyridazine-piperazine analogs against different enzymes.
| Compound Class | Target Enzyme | IC50/Ki (µM) |
| Pyridylpiperazine Hybrids | Urease | 2.0 - 14.12[6] |
| Pyridazinone Derivatives | Monoamine Oxidase B (MAO-B) | 0.203 - 3.857[8] |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase I | 0.0235 - 0.3628 (Ki)[7] |
| Carbonic Anhydrase II | Data not specified[7] | |
| Carbonic Anhydrase IX | Data not specified[7] | |
| Carbonic Anhydrase XII | 0.0053 - 0.0497 (Ki)[7] | |
| COX-2 | 0.05 - 0.14[7] | |
| 5-LOX | 2 - 7[7] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for common assays used to evaluate the biological activity of these compounds, based on methodologies reported for similar derivative classes.
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye. The bound dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 515 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[5]
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. A general workflow is outlined below.
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate buffer system.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound) for a defined period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection of Product Formation: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is calculated from the dose-response curve. For kinetic studies, Ki values can be determined using methods like the Lineweaver-Burk plot.[6][7]
Visualizing Synthesis and Potential Mechanisms
Diagrams created using Graphviz can help illustrate the synthetic pathways and potential logical relationships in the biological activity of these compounds.
Caption: Synthetic route to 4-(6-chloropyridazin-3-yl)piperazine derivatives.
Caption: Hypothesized pathways for anticancer activity.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative study of different catalysts for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 1-Boc-4-(6-chloropyridazin-3-yl)piperazine core is a critical step in the synthesis of a variety of pharmacologically active compounds. The selection of an appropriate catalyst is paramount for achieving high yields and purity in cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This guide provides a comparative analysis of different catalytic systems applicable to the functionalization of this important synthetic intermediate, with supporting data from literature on analogous heterocyclic systems.
Catalytic Systems for C-N and C-C Bond Formation
The functionalization of the 6-chloro position of the pyridazine ring is typically achieved through palladium-catalyzed cross-coupling reactions. The choice of the palladium precursor and, more critically, the phosphine ligand, plays a significant role in the reaction outcome.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For a substrate like this compound, the goal is to couple an amine with the chlorinated pyridazine core. The selection of a bulky, electron-rich phosphine ligand is crucial to facilitate the catalytic cycle and achieve high coupling efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile tool for creating carbon-carbon bonds. In the context of functionalizing this compound, this reaction is used to introduce new aryl or heteroaryl substituents by coupling with a boronic acid derivative.
Comparative Data of Catalytic Systems
Table 1: Catalyst Performance in Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | Good to Excellent | [1] |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 80 | 16 | 70-95 | [2] |
| [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | 100 | 2 | >95 | |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 60-85 |
Table 2: Catalyst Performance in Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [3] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [3][4] |
| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 80-95 |
Experimental Protocols
Below are generalized experimental protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, which can be adapted for the functionalization of this compound.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., X-Phos, 4-10 mol%) in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.[2]
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction Execution: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized product.[2]
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.[3]
-
Reaction Execution: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 mixture) via syringe. Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[3]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Visualizing the Process
To better illustrate the workflow and chemical transformations, the following diagrams have been generated.
Caption: Workflow for screening different catalysts.
Caption: A simplified palladium-catalyzed cross-coupling cycle.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of the Boc group on 1-Boc-4-(6-chloropyridazin-3-yl)piperazine under various conditions
For researchers, scientists, and drug development professionals, the stability of protecting groups is a critical parameter in the design and execution of multi-step synthetic campaigns. This guide provides a comprehensive assessment of the stability of the tert-butyloxycarbonyl (Boc) protecting group on 1-Boc-4-(6-chloropyridazin-3-yl)piperazine under a variety of chemical environments, offering a comparative analysis supported by experimental data from analogous systems.
The Boc group is a cornerstone of modern organic synthesis, prized for its general stability and facile, yet selective, removal. However, the specific substitution on the piperazine ring can significantly influence its lability. In the case of this compound, the electron-withdrawing nature of the chloropyridazinyl moiety is a key factor to consider when planning synthetic steps.
Comparative Stability Profile
The stability of the Boc group is highly dependent on the reaction conditions. Below is a summary of its expected stability on this compound in acidic, basic, thermal, and reductive environments, benchmarked against other common protecting groups.
| Condition | Reagent/Environment | Expected Stability of Boc Group | Comparison with Alternatives (Cbz, Fmoc) |
| Acidic | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Labile | Cbz is generally stable to TFA but cleaved by stronger acids like HBr/AcOH. Fmoc is stable. |
| Hydrochloric Acid (HCl) in Dioxane/Methanol | Labile | Cbz is generally stable. Fmoc is stable. | |
| Basic | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Generally Stable | Cbz is stable. Fmoc is labile. |
| Piperidine | Generally Stable | Cbz is stable. Fmoc is labile. | |
| Thermal | High Temperature (e.g., >100 °C) in various solvents | Potentially Labile | Stability is substrate-dependent for all groups. |
| Reductive | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable | Cbz is labile. Fmoc is generally stable. |
In-Depth Analysis of Stability Under Various Conditions
Acidic Conditions: The Achilles' Heel of the Boc Group
The Boc group is notoriously susceptible to cleavage under acidic conditions. This lability is the most common method for its removal and is a critical consideration in synthetic planning.
Mechanism of Acid-Catalyzed Deprotection: The deprotection proceeds through protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free piperazine and carbon dioxide.
Quantitative Purity Determination of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine: A Comparative Guide to qNMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, a key building block in medicinal chemistry.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that offers distinct advantages over conventional techniques. Unlike chromatographic methods that rely on reference standards for quantification, qNMR allows for direct measurement of the analyte concentration against a certified internal standard, providing a high degree of accuracy and traceability.[1][2][3] This guide will delve into the experimental protocols for each technique, present a comparative summary of their performance metrics, and provide visual workflows to aid in methodological selection.
Comparative Performance Analysis
The choice of an analytical technique for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the analyte and its potential impurities. The following table summarizes the key performance indicators for qNMR, HPLC, and GC-MS in the context of small molecule quantification.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct comparison of integral values of analyte signals to a certified internal standard.[4][5] | Separation based on differential partitioning between a mobile and stationary phase, with UV or other detection.[6][7] | Separation of volatile compounds followed by mass-based detection and quantification.[8][9] |
| Quantification | Absolute (primary ratio method).[3] | Relative (requires a specific reference standard for the analyte). | Relative (often requires a specific reference standard). |
| Accuracy | High, directly traceable to the purity of the internal standard. | High, but dependent on the purity of the reference standard. | High, but can be influenced by matrix effects and reference standard purity. |
| Precision | Typically high, with RSDs <1% achievable.[1] | High, with RSDs often <2%.[9] | High, with RSDs generally <5%.[10][11] |
| Selectivity | High, based on unique NMR signals for each proton environment. | Good to excellent, dependent on column chemistry and mobile phase.[6] | Very high, based on both retention time and mass fragmentation pattern.[8] |
| Sample Throughput | Moderate to high, with rapid data acquisition.[1] | High, especially with UHPLC systems.[12] | Moderate, can be limited by run times and sample preparation. |
| Method Development | Generally rapid.[1] | Can be time-consuming to optimize separation.[6] | Requires optimization of temperature programs and derivatization if needed.[10] |
| Universality | Nearly universal detection for soluble compounds containing the observed nucleus (e.g., ¹H).[3] | Limited to compounds with a chromophore for UV detection or other specific properties. | Limited to volatile and thermally stable compounds (derivatization may be required).[13] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[14] | Often requires filtration, dilution, and sometimes solid-phase extraction. | Can involve extraction, derivatization, and solvent exchange.[10] |
| Destructive? | No, the sample can be recovered.[2] | Yes. | Yes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the purity determination of this compound using qNMR, HPLC, and GC-MS.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the steps for determining the purity of the target compound using an internal standard method.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: 8 to 64, depending on the sample concentration.
-
Acquisition Time: Sufficient to ensure high digital resolution.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the Boc protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
HPLC Protocol (UV Detection)
This protocol is a general guideline for the purity analysis of piperazine derivatives by HPLC.
1. Materials and Reagents:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile and water
-
Buffer (e.g., phosphate buffer)
-
Acid (e.g., formic acid or trifluoroacetic acid)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a sample solution of the test material at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 245 nm).[15]
-
Injection Volume: 10 µL
4. Data Analysis:
-
The purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
For a more accurate assay, the response of the sample is compared to that of the reference standard.
GC-MS Protocol
This method is suitable for volatile impurities or if the main compound can be analyzed directly or after derivatization.
1. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane, ethyl acetate)
-
Derivatization agent (if necessary, e.g., trifluoroacetic anhydride - TFAA).[10]
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
2. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.
-
If derivatization is needed to improve volatility, add the derivatizing agent and heat as required by the specific protocol.[10]
-
Inject the solution into the GC-MS.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification.[11]
4. Data Analysis:
-
Purity is determined by area percent from the total ion chromatogram (TIC), assuming equal response factors for all components, or by using an internal or external standard for more accurate quantification.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the qNMR workflow and a comparison of the analytical techniques.
Caption: Experimental workflow for qNMR purity determination.
Caption: Comparison of analytical techniques for purity determination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. jocpr.com [jocpr.com]
- 8. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scholars.direct [scholars.direct]
- 11. scholars.direct [scholars.direct]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. lgcstandards.com [lgcstandards.com]
A Comparative Guide to Scalable Synthetic Routes for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, a key intermediate in the development of various pharmaceutical agents, necessitates scalable and efficient synthetic routes. This guide provides an objective comparison of the two primary strategies for its large-scale production: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific manufacturing needs.
Executive Summary
Both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination present viable pathways for the synthesis of this compound. The SNAr route is a classical, cost-effective method that can provide high yields but may require harsher reaction conditions. In contrast, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a more versatile and often higher-yielding alternative under milder conditions, albeit with the added cost of the catalyst and ligand. The choice between these routes will ultimately depend on factors such as cost, scalability, and the specific capabilities of the manufacturing facility.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes, based on representative experimental findings.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 3,6-Dichloropyridazine, 1-Boc-piperazine | 3,6-Dichloropyridazine, 1-Boc-piperazine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOt-Bu) |
| Solvent | High-boiling polar aprotic (e.g., DMSO, DMF) or alcohol (e.g., Ethanol) | Anhydrous aprotic (e.g., Toluene, Dioxane) |
| Temperature | 80-150 °C | 80-110 °C |
| Reaction Time | 4-24 hours | 2-12 hours |
| Reported Yield | 75-90% | 85-95% |
| Purity (post-workup) | Good to Excellent | Excellent |
| Scalability | Readily scalable, cost-effective reagents. | Scalable, but catalyst and ligand costs can be significant. Catalyst removal may be required. |
| Key Advantages | Lower reagent cost, simpler setup. | Higher yields, milder conditions, broader substrate scope. |
| Key Disadvantages | Harsher conditions, potential for side products. | Higher reagent cost, potential for metal contamination. |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route involves the direct reaction of 1-Boc-piperazine with 3,6-dichloropyridazine, where one of the chlorine atoms on the pyridazine ring is displaced by the piperazine nitrogen.
Materials:
-
3,6-Dichloropyridazine
-
1-Boc-piperazine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO) or Ethanol
Procedure:
-
To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in DMSO, add 1-Boc-piperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a cold non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum to yield this compound.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides an alternative, often more efficient, route to the target molecule.
Materials:
-
3,6-Dichloropyridazine
-
1-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3,6-dichloropyridazine (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Synthesis of Starting Material: 1-Boc-piperazine
A scalable and efficient synthesis of the key starting material, 1-Boc-piperazine, is crucial for the overall process. A widely used industrial method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve piperazine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.95 eq) in dichloromethane dropwise to the cooled piperazine solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Wash the reaction mixture with water to remove any unreacted piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-piperazine as a white solid.
Visualizing the Synthetic Workflows
To better illustrate the two primary synthetic routes, the following diagrams have been generated.
Caption: Workflow for the SNAr Synthesis Route.
Caption: Workflow for the Buchwald-Hartwig Amination Route.
Conclusion
The choice between the SNAr and Buchwald-Hartwig amination routes for the synthesis of this compound is a strategic one that depends on a balance of economic and process considerations. For large-scale manufacturing where cost is a primary driver, the SNAr route offers a compelling advantage due to the lower cost of reagents. However, for processes where higher yield, milder conditions, and potentially faster reaction times are critical, the Buchwald-Hartwig amination, despite its higher initial costs, may prove to be the more efficient and robust option. It is recommended that process chemists evaluate both routes at a pilot scale to determine the most suitable and economically viable process for their specific needs.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is imperative to consult the manufacturer's SDS for the most specific guidance. In the absence of a specific SDS, the following general procedures, derived from best practices for handling similar chemical structures, should be followed.
Personal Protective Equipment (PPE): Researchers and laboratory personnel must wear appropriate PPE to minimize exposure. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[2]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against splashes.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[4]
Engineering Controls: All handling of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine for disposal purposes should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: The first step is to classify the waste. As a chlorinated organic compound, this compound is considered hazardous waste. It should not be disposed of down the drain or in regular trash.[6]
-
Segregation: This compound must be segregated from incompatible materials to prevent dangerous chemical reactions. Store it away from strong oxidizing agents, strong acids, and strong bases.[4][7] Waste containers should be clearly designated for halogenated organic compounds.
-
Containerization:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[5] Do not use chemical formulas or abbreviations.[5]
-
Storage:
-
Disposal Request: Once the container is full or waste is ready for removal, a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[1][8]
Decontamination of Empty Containers
Containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[1]
-
Defacing: After triple-rinsing, all hazardous labels on the container must be defaced or removed before disposal.[1]
Spill Management
In the event of a spill:
-
Small Spills: For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, labeled container for disposal.[2]
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Do not allow the spilled material to enter drains or waterways.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not available, general guidelines for laboratory chemical waste provide the following thresholds:
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 | [6] |
Note: this compound should NOT be drain disposed.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 1-Boc-4-(6-chloropyridazin-3-yl)piperazine
This guide provides crucial safety and logistical information for handling 1-Boc-4-(6-chloropyridazin-3-yl)piperazine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Compound Hazard Overview:
-
Piperazine derivatives may cause skin and eye irritation or burns. Some piperazine compounds are known to be sensitizers, meaning they can cause allergic reactions upon repeated exposure.
-
Chloropyridazine derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled. They are also known to cause skin, eye, and respiratory tract irritation[1][2].
Therefore, this compound should be handled as a hazardous substance with precautions taken to avoid contact and inhalation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage[3][4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact, which can cause irritation or harmful absorption[3][4]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | Minimizes the inhalation of dust or aerosols, which may be harmful and cause respiratory irritation[1][2]. |
Operational Plan
A systematic approach to handling this compound is essential for safety and experimental success.
1. Preparation and Weighing:
-
Always handle the compound in a designated area, such as a chemical fume hood, to control exposure.
-
Before use, ensure all necessary PPE is correctly worn.
-
Use a disposable weighing paper or a dedicated, clean container for weighing to prevent contamination of balances.
2. Handling and Experimental Use:
-
Avoid creating dust when handling the solid material.
-
Use tools such as spatulas and scoops that can be easily decontaminated.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound tightly closed when not in use.
3. Spill and Accidental Release Procedures:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. Do not allow the chemical to enter drains[3].
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing papers), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this waste into a dedicated, clearly labeled hazardous waste container for chlorinated organic compounds[5].
2. Containerization:
-
Use a compatible, leak-proof container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide the disposal company with a copy of the available safety information for the compound.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



